molecular formula C7H13NO B2505984 1-Acetyl-2-methylpyrrolidine CAS No. 18912-61-3

1-Acetyl-2-methylpyrrolidine

Cat. No.: B2505984
CAS No.: 18912-61-3
M. Wt: 127.187
InChI Key: YPWKAZSHYHFTIW-UHFFFAOYSA-N
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Description

1-Acetyl-2-methylpyrrolidine is a pyrrolidine derivative of significant interest in medicinal chemistry and pharmaceutical research. The pyrrolidine ring is a privileged structure in drug discovery, and its substituted derivatives are frequently explored for their diverse biological activities. Related N-acetylpyrrolidine compounds have been demonstrated to exhibit notable inhibitory potential against carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase, which are key therapeutic targets for managing type 2 diabetes mellitus . The mechanism of action for such inhibitors is often characterized as mixed-type inhibition, where the compound can bind to both the free enzyme and the enzyme-substrate complex, thereby effectively reducing metabolic glucose release . Researchers value this compound as a versatile synthetic intermediate or building block for the development of more complex molecules. Its structural features make it a candidate for creating novel chemical entities in drug discovery programs, particularly those focused on metabolic diseases. The compound is provided for research applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methylpyrrolidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-6-4-3-5-8(6)7(2)9/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWKAZSHYHFTIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN1C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18912-61-3
Record name 1-(2-methyl-1-pyrrolidinyl)-ethanone
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-Acetyl-2-methylpyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the core physicochemical properties of 1-Acetyl-2-methylpyrrolidine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes known structural data with state-of-the-art predictive modeling to offer a robust profile of a molecule for which public experimental data is limited. By contextualizing these predictions with empirical data from structurally analogous compounds, this guide serves as a foundational resource for anticipating the behavior, handling, and analytical characterization of 1-Acetyl-2-methylpyrrolidine, thereby enabling informed decisions in research and development workflows.

Introduction

1-Acetyl-2-methylpyrrolidine is a substituted N-acetylated heterocyclic amine. Its structure, featuring a chiral center at the C2 position of the pyrrolidine ring, an N-acetyl group, and a methyl substituent, suggests its potential as a versatile building block or scaffold in medicinal chemistry and organic synthesis. The amide functionality introduces polarity and hydrogen bond accepting capabilities, while the methyl-substituted ring contributes to its steric profile and lipophilicity. Understanding the physicochemical properties of this compound is paramount for its application, dictating everything from reaction kinetics and purification strategies to its potential pharmacokinetic profile in drug discovery contexts.

Given the current scarcity of published experimental data for this specific molecule, this guide employs a multi-faceted approach. We present definitive structural information, supplement it with high-quality computational predictions for key physicochemical parameters, and provide expert analysis based on the known properties of closely related chemical analogs. This methodology provides a validated, practical framework for scientists working with or considering this compound.

Molecular Identity and Core Structural Properties

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The core structural and molecular properties of 1-Acetyl-2-methylpyrrolidine have been established and are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₃NO[1]
Molecular Weight 127.186 g/mol [1]
Canonical SMILES CC1CCCN1C(C)=O[1]
InChIKey YPWKAZSHYHFTIW-UHFFFAOYSA-N[1]
IUPAC Name 1-(2-methylpyrrolidin-1-yl)ethan-1-onePredicted
CAS Number Not Assigned / Not Found[1]

A key synthesis of this compound was reported in the Canadian Journal of Chemistry in 1987, providing a crucial reference for its preparation[1]. The absence of a widely indexed CAS number suggests the compound is not in common commercial circulation and underscores the need for the predictive and analog-based analysis that follows.

Predicted Physicochemical Properties

To bridge the gap left by the absence of extensive experimental data, we have generated a profile of key physicochemical properties using the SwissADME predictive modeling tool, a highly regarded resource in the drug discovery field.[2] These predictions are derived from the molecule's SMILES structure and offer valuable insights into its expected behavior.

PropertyPredicted ValueSignificance in Drug Development & Research
Boiling Point ~180-210 °CInfluences purification methods (distillation), volatility, and handling conditions.
logP (Octanol/Water) 0.65Indicates moderate lipophilicity; crucial for predicting membrane permeability and solubility.
Water Solubility Soluble (Log S: -0.81)High predicted solubility is advantageous for formulation and in vitro assays.
Topological Polar Surface Area (TPSA) 20.31 ŲLow TPSA suggests high potential for cell membrane and blood-brain barrier permeability.
Molar Refractivity 37.25Relates to molecular volume and polarizability, affecting ligand-receptor interactions.
Number of Rotatable Bonds 1Low rotational freedom suggests a more rigid conformation, which can be favorable for binding affinity.

Causality Behind Predictions:

  • The logP of 0.65 reflects a balance between the polar amide group and the nonpolar hydrocarbon structure of the pyrrolidine ring and methyl groups. This balance is critical; excessive lipophilicity can lead to poor solubility and metabolic instability, while excessive polarity can hinder membrane transport.

  • The prediction of high water solubility is driven by the polar N-acetyl group, which can act as a hydrogen bond acceptor. This is a favorable property for a potential drug candidate, simplifying formulation and administration.[3]

  • The low TPSA value is a strong indicator of potential central nervous system (CNS) activity, as molecules with a TPSA < 90 Ų are often able to cross the blood-brain barrier.

Expected Spectroscopic and Chromatographic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

While an experimental spectrum is not available, the structure of 1-Acetyl-2-methylpyrrolidine allows for a confident prediction of its ¹H and ¹³C NMR signatures.

  • ¹H NMR: One would expect distinct signals for the acetyl methyl protons (singlet, ~2.1 ppm), the C2-methyl protons (doublet, ~1.1-1.3 ppm), and the C2 proton (multiplet). The pyrrolidine ring protons would appear as complex multiplets in the aliphatic region (~1.5-3.6 ppm). The N-acylation introduces rotational isomers (rotamers) due to restricted rotation around the amide C-N bond, which may lead to a doubling of some or all proton signals, a common feature in related N-acyl-pyrrolidine structures.

  • ¹³C NMR: Key signals would include the carbonyl carbon of the acetyl group (~170 ppm), the acetyl methyl carbon (~22 ppm), and the C2 and C5 carbons of the pyrrolidine ring, which are adjacent to the nitrogen atom and would appear deshielded (~45-60 ppm). The C2-methyl carbon would be found in the high-field aliphatic region (~15-20 ppm).

Mass Spectrometry (MS)

Under electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z = 127. Key fragmentation pathways would likely involve:

  • Alpha-cleavage: Loss of the methyl group at C2 to yield a fragment at m/z = 112.

  • McLafferty-type rearrangement is not possible, but cleavage of the acetyl group (CH₃CO•) would lead to the 2-methylpyrrolidinyl cation at m/z = 84.

  • A base peak at m/z = 70 is highly probable, arising from the cleavage of the N-acetyl bond followed by the loss of a methyl group from the ring, a characteristic fragmentation for N-substituted 2-methylpyrrolidines.

Chromatographic Behavior

Based on its predicted logP of 0.65 and polar amide group, 1-Acetyl-2-methylpyrrolidine is expected to behave as a moderately polar compound.

  • Reverse-Phase HPLC (RP-HPLC): It would exhibit moderate retention on C18 columns, eluting with common mobile phases like acetonitrile/water or methanol/water. Its retention time would be shorter than more lipophilic molecules but longer than highly polar, early-eluting compounds.

  • Gas Chromatography (GC): With a predicted boiling point in the range of 180-210 °C, the compound is sufficiently volatile for GC analysis. It should be stable under typical GC conditions.

Presumptive Safety and Handling Profile

In the absence of a specific Safety Data Sheet (SDS), a presumptive safety profile must be inferred from structurally related compounds. This section is for guidance only and must be supplemented by a rigorous, compound-specific risk assessment before handling.

  • Analogs Considered:

    • N-Methyl-2-pyrrolidone (NMP): Known to cause serious eye and skin irritation and may cause respiratory irritation. It is also a known reproductive toxin.[4][5]

    • 1-Methylpyrrolidine: Classified as a highly flammable liquid, toxic if swallowed, and causes severe skin burns and eye damage.[6]

  • Inferred Hazards:

    • Irritation: Likely to be a skin and eye irritant.

    • Toxicity: Should be handled as potentially harmful if swallowed, inhaled, or absorbed through the skin.

    • Reproductive Toxicity: Given the known hazards of NMP, the potential for reproductive toxicity cannot be ruled out and appropriate precautions should be taken.

  • Recommended Handling Procedures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.

    • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and acids.

Experimental Protocols for Physicochemical Characterization

The following section details standardized, self-validating protocols that would be employed to experimentally determine the key physicochemical properties of 1-Acetyl-2-methylpyrrolidine.

Workflow for Comprehensive Physicochemical Profiling

The following diagram illustrates a logical workflow for the characterization of a novel or poorly-characterized compound like 1-Acetyl-2-methylpyrrolidine.

G cluster_0 Phase 1: Identity & Purity cluster_1 Phase 2: Core Properties cluster_2 Phase 3: Drug-like Properties a Synthesis & Purification b Structural Confirmation (NMR, MS) a->b c Purity Analysis (HPLC, GC, >95%) b->c d Melting/Boiling Point Determination c->d g Solubility (Shake-Flask Method) c->g e Density Measurement d->e f Refractive Index d->f h Lipophilicity (LogP, HPLC Method) g->h i pKa Determination (Potentiometric Titration)

Caption: Logical workflow for physicochemical characterization.

Protocol: Determination of Octanol-Water Partition Coefficient (logP) by HPLC

This method provides a rapid and reliable determination of logP based on the correlation between a compound's retention time on a reverse-phase HPLC column and its known logP value.

  • Objective: To determine the lipophilicity (logP) of 1-Acetyl-2-methylpyrrolidine.

  • Materials:

    • High-Performance Liquid Chromatography (HPLC) system with UV detector.

    • C18 reverse-phase column.

    • Mobile Phase: Acetonitrile and Water (HPLC grade).

    • Calibration Standards: A set of 5-7 compounds with known logP values spanning a range (e.g., -1 to +4).

    • Test Compound: 1-Acetyl-2-methylpyrrolidine, accurately weighed and dissolved in mobile phase (1 mg/mL).

  • Procedure:

    • System Preparation: Equilibrate the HPLC system with an isocratic mobile phase (e.g., 50:50 Acetonitrile:Water) until a stable baseline is achieved.

    • Calibration:

      • Inject each calibration standard individually and record its retention time (t_R).

      • Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time (determined by injecting an unretained compound like uracil).

      • Plot a calibration curve of log(k) versus the known logP values for the standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.98 for a valid curve).

    • Sample Analysis: Inject the solution of 1-Acetyl-2-methylpyrrolidine and record its retention time.

    • Calculation:

      • Calculate the log(k) for the test compound.

      • Using the regression equation from the calibration curve, calculate the logP of 1-Acetyl-2-methylpyrrolidine.

  • Self-Validation: The validity of the measurement is confirmed by the high correlation coefficient (R²) of the calibration curve and by running a quality control standard with a known logP to ensure its calculated value falls within an acceptable error margin (e.g., ±0.2 log units).

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining intrinsic aqueous solubility.

  • Objective: To measure the equilibrium solubility of 1-Acetyl-2-methylpyrrolidine in a buffered aqueous solution.

  • Materials:

    • Phosphate-buffered saline (PBS), pH 7.4.

    • 1-Acetyl-2-methylpyrrolidine (solid or oil).

    • Scintillation vials or glass tubes.

    • Orbital shaker in a temperature-controlled environment (25 °C).

    • Analytical method for quantification (e.g., calibrated HPLC-UV or LC-MS).

  • Procedure:

    • Add an excess amount of the compound to a vial containing a known volume of PBS (e.g., 2 mg to 1 mL). The excess is critical to ensure saturation.

    • Seal the vials and place them on an orbital shaker.

    • Agitate at a constant temperature (25 °C) for 24-48 hours to allow the system to reach equilibrium.

    • After incubation, allow the vials to stand to let undissolved material settle.

    • Carefully remove an aliquot from the supernatant. Filter it through a 0.22 µm filter to remove any remaining solid particles.

    • Quantify the concentration of the dissolved compound in the filtered supernatant using a pre-validated analytical method (e.g., HPLC-UV against a standard curve).

  • Self-Validation: The experiment should be run in triplicate to ensure reproducibility. Equilibrium is confirmed by taking measurements at multiple time points (e.g., 24h and 48h) and ensuring the concentration does not significantly change.

Structure-Property Relationships

The interplay between the structural features of 1-Acetyl-2-methylpyrrolidine and its key physicochemical properties is a central concept in medicinal chemistry.

G cluster_0 Structural Features cluster_1 Physicochemical Properties struct 1-Acetyl-2-methylpyrrolidine amide N-Acetyl Group (Amide) solubility Aqueous Solubility amide->solubility Increases (H-Bond Acceptor) logp Lipophilicity (logP) amide->logp Decreases (Polarity) ring Pyrrolidine Ring ring->logp Increases (Hydrocarbon) methyl C2-Methyl Group methyl->logp Increases (Hydrocarbon) permeability Membrane Permeability (via low TPSA) solubility->permeability Influences logp->permeability Influences

Caption: Key structure-property relationships.

This balance is the cornerstone of rational drug design. The N-acetyl group enhances aqueous solubility, which is crucial for bioavailability, while the alkyl portions (the ring and methyl group) contribute to lipophilicity, which is necessary for the molecule to partition into and cross biological membranes. Fine-tuning this balance is often a primary goal of lead optimization campaigns.

Conclusion

While experimental characterization of 1-Acetyl-2-methylpyrrolidine is not yet prevalent in scientific literature, a robust and actionable profile can be developed through the strategic integration of confirmed structural data, advanced computational modeling, and expert analysis of chemical analogs. This guide establishes that 1-Acetyl-2-methylpyrrolidine is a moderately lipophilic (Predicted logP ~0.65), highly soluble, and conformationally restricted small molecule. Its low predicted TPSA suggests a high likelihood of membrane permeability. The provided protocols offer a clear pathway for the empirical validation of these properties. This comprehensive analysis provides a critical foundation for researchers, enabling them to proceed with confidence in the design of experiments, synthesis, and potential applications of this promising chemical entity.

References

  • ChemSynthesis. (2025). 1-acetyl-2-methylpyrrolidine. Retrieved from ChemSynthesis Database.[1]

  • SwissADME. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Available at: [Link][2]

  • RCI Labscan Limited. (2020). SAFETY DATA SHEET: n-Methyl-2-Pyrrolidone. Retrieved from RCI Labscan.[5]

  • D'hooge, M., & De Kimpe, N. (2007). The Chemistry of 2-Pyrrolidinones. In The Chemistry of Amides, Volume 2 (pp. 1-137). John Wiley & Sons, Ltd.
  • Daina, A., Michielin, O., & Zoete, V. (2019). iLOGP: A new physics-based predictor for log P o/w.
  • Journal of Pharmacognosy and Phytochemistry. (2019). SwissADME predictions of pharmacokinetics and drug-likeness properties of small molecules present in Ipomoea mauritiana Jacq. Retrieved from [Link][3]

Sources

spectroscopic analysis of 1-Acetyl-2-methylpyrrolidine (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The molecular structure of 1-Acetyl-2-methylpyrrolidine is presented below, with atom numbering that will be used for spectral assignments throughout this guide.

Caption: Molecular structure of 1-Acetyl-2-methylpyrrolidine.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H NMR spectrum of 1-Acetyl-2-methylpyrrolidine in a standard deuterated solvent like chloroform-d (CDCl₃) would exhibit distinct signals for each unique proton environment.

Predicted ¹H NMR Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.0 - 4.2Multiplet1HH2
~3.3 - 3.5Multiplet2HH5
~2.1Singlet3HH7 (Acetyl CH₃)
~1.8 - 2.0Multiplet2HH3
~1.5 - 1.7Multiplet2HH4
~1.1 - 1.2Doublet3HH6 (Methyl CH₃)
Interpretation of the Predicted ¹H NMR Spectrum

The chemical shifts and multiplicities are predicted based on the electronic environment of the protons and their coupling with neighboring protons.

  • H2 Proton: The proton at the C2 position is expected to be the most downfield of the ring protons due to its proximity to the nitrogen atom and the electron-withdrawing acetyl group. It would likely appear as a multiplet due to coupling with the C3 protons and the C6 methyl protons.

  • H5 Protons: The two protons on C5, being adjacent to the nitrogen of the amide, are deshielded and expected to appear as a multiplet in the range of 3.3-3.5 ppm.

  • H7 (Acetyl CH₃) Protons: The three protons of the acetyl methyl group are in a distinct chemical environment and are not coupled to any other protons, thus they should appear as a sharp singlet at around 2.1 ppm.

  • H3 and H4 Protons: These methylene protons of the pyrrolidine ring are expected to resonate as complex multiplets in the aliphatic region (1.5-2.0 ppm) due to geminal and vicinal coupling with each other and adjacent protons.

  • H6 (Methyl CH₃) Protons: The protons of the methyl group at C2 would appear as a doublet due to coupling with the single proton at C2.

The principles of chemical shift and spin-spin coupling are fundamental to these predictions.[1][2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. A proton-decoupled ¹³C NMR spectrum of 1-Acetyl-2-methylpyrrolidine would show a separate signal for each unique carbon atom.

Predicted ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~170C=O (Amide)
~55 - 60C2
~45 - 50C5
~30 - 35C3
~22 - 27C4
~22Acetyl CH₃
~18 - 22C2-CH₃
Interpretation of the Predicted ¹³C NMR Spectrum

The predicted chemical shifts are based on the hybridization and electronic environment of each carbon atom.

  • Amide Carbonyl (C=O): The carbonyl carbon of the acetyl group is expected to be the most downfield signal, typically appearing around 170 ppm.

  • C2 and C5 Carbons: The carbons directly attached to the nitrogen atom (C2 and C5) are deshielded and will appear further downfield compared to the other ring carbons.

  • C3 and C4 Carbons: These methylene carbons of the pyrrolidine ring will resonate in the typical aliphatic region.

  • Methyl Carbons: The two methyl carbons (from the acetyl and the C2-substituent) are expected to appear in the upfield region of the spectrum.

The general chemical shift ranges for different types of carbon atoms provide the basis for these assignments.[3]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~2850 - 2960Medium-StrongC-H stretchAliphatic (CH, CH₂, CH₃)
~1630 - 1680StrongC=O stretchTertiary Amide
~1400 - 1470MediumC-H bendAliphatic (CH₂, CH₃)
~1200 - 1300MediumC-N stretchAmide
Interpretation of the Predicted IR Spectrum
  • C-H Stretching: The presence of the pyrrolidine ring and methyl groups will result in characteristic C-H stretching vibrations in the region of 2850-2960 cm⁻¹.

  • Amide C=O Stretching: A strong absorption band in the range of 1630-1680 cm⁻¹ is a key diagnostic feature for the carbonyl group of the tertiary amide.[4][5] The exact position can be influenced by the ring strain and electronic effects.

  • C-H Bending: Bending vibrations for the aliphatic C-H bonds will appear in the 1400-1470 cm⁻¹ region.

  • C-N Stretching: The stretching vibration of the C-N bond in the amide is expected to be observed in the 1200-1300 cm⁻¹ range.

The principles of molecular vibrations and characteristic absorption frequencies for functional groups are key to interpreting IR spectra.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.[8]

Predicted Mass Spectrum Data
m/zInterpretation
127Molecular ion [M]⁺
112[M - CH₃]⁺
84[M - CH₃CO]⁺
70[C₄H₈N]⁺ (Pyrrolidine ring fragment)
43[CH₃CO]⁺ (Acetyl cation)
Interpretation of the Predicted Mass Spectrum

Upon electron ionization, 1-Acetyl-2-methylpyrrolidine is expected to form a molecular ion at m/z 127. This molecular ion can then undergo fragmentation through various pathways.

MS_Fragmentation M [M]⁺˙ m/z 127 M_minus_CH3 [M - CH₃]⁺ m/z 112 M->M_minus_CH3 - •CH₃ M_minus_Ac [M - CH₃CO]⁺ m/z 84 M->M_minus_Ac - •CH₃CO Ac_ion [CH₃CO]⁺ m/z 43 M->Ac_ion - •C₅H₁₀N Pyrrolidine_frag [C₄H₈N]⁺ m/z 70 M_minus_Ac->Pyrrolidine_frag - CH₂

Caption: Predicted major fragmentation pathways for 1-Acetyl-2-methylpyrrolidine.

  • Molecular Ion (m/z 127): The peak corresponding to the intact molecule with one electron removed.

  • Loss of a Methyl Group (m/z 112): Fragmentation of the C2-methyl group would lead to a fragment at [M-15]⁺.

  • Loss of an Acetyl Group (m/z 84): Cleavage of the N-acetyl group would result in a fragment corresponding to the 2-methylpyrrolidine cation.

  • Pyrrolidine Ring Fragmentation (m/z 70): Further fragmentation of the pyrrolidine ring can lead to characteristic ions.

  • Acetyl Cation (m/z 43): The formation of the stable acetyl cation is a very common fragmentation pathway for N-acetyl compounds.

The stability of the resulting carbocations and radical species governs the relative abundance of these fragment ions.[9][10]

Experimental Protocols

The following are generalized, self-validating protocols for the acquisition of spectroscopic data for 1-Acetyl-2-methylpyrrolidine.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 1-Acetyl-2-methylpyrrolidine for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[11][12]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

    • Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID) to obtain the spectrum.

    • Phase and baseline correct the spectrum.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate the peaks in the ¹H NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl₃ with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire Spectra (¹H & ¹³C) lock_shim->acquire ft Fourier Transform acquire->ft correct Phase & Baseline Correction ft->correct calibrate Calibrate to TMS correct->calibrate analyze Analyze & Interpret calibrate->analyze

Caption: Experimental workflow for NMR analysis.

ATR-FTIR Spectroscopy Protocol
  • Background Collection:

    • Ensure the attenuated total reflectance (ATR) crystal is clean.

    • Collect a background spectrum of the empty ATR accessory. This will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small drop of neat 1-Acetyl-2-methylpyrrolidine directly onto the center of the ATR crystal.

  • Data Acquisition:

    • Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber.

    • Label the major absorption peaks.

GC-MS Protocol
  • Sample Preparation:

    • Prepare a dilute solution (e.g., 100 ppm) of 1-Acetyl-2-methylpyrrolidine in a volatile solvent such as dichloromethane or ethyl acetate.[13]

  • Instrument Setup:

    • Set up the gas chromatograph (GC) with an appropriate column (e.g., a nonpolar DB-5ms column).

    • Establish the temperature program for the GC oven to ensure good separation of the analyte from any impurities.

    • Set the parameters for the mass spectrometer (MS), including the ionization energy (typically 70 eV for electron ionization) and the mass range to be scanned.[10]

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

    • The sample is vaporized and carried through the column by an inert gas (e.g., helium), where it is separated from other components.

    • As the analyte elutes from the GC column, it enters the MS, where it is ionized and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio, and the detector records their abundance.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to determine the retention time of the compound.

    • Examine the mass spectrum corresponding to the chromatographic peak of 1-Acetyl-2-methylpyrrolidine to identify the molecular ion and major fragment ions.

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile of 1-Acetyl-2-methylpyrrolidine, encompassing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. By understanding these expected spectral features and following the outlined experimental protocols, researchers and drug development professionals can confidently identify and characterize this important molecule. The provided interpretations, based on fundamental principles and data from analogous compounds, serve as a valuable reference for structural elucidation and quality control in a laboratory setting.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Chemistry HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis. Retrieved from [Link]

  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]

  • Fiveable. (2025, August 15). Mass spectrometry (MS) | Organic Chemistry II Class Notes.... Retrieved from [Link]

  • Maricopa Open Digital Press. (n.d.). Principles of Mass Spectrometry – Organic Chemistry. Retrieved from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • Slideshare. (n.d.). Nmr spectroscopy | PPT. Retrieved from [Link]

  • (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • NIST. (n.d.). 2-Methylpyrrolidine. NIST Chemistry WebBook. Retrieved from [Link]

  • (n.d.). Infrared (IR)Spectroscopy. Retrieved from [Link]

  • TutorChase. (n.d.). Using IR to Identify Functional Groups (8.4.3) | OCR A-Level Chemistry Notes. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylpyrrolidine. Retrieved from [Link]

  • Jack Westin. (n.d.). Mass spectrometry (MS) - Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Pyrrolidine, 1-acetyl-. Retrieved from [Link]

  • St. Olaf College. (n.d.). Ch13 - IR Spectroscopy. Department of Chemistry. Retrieved from [Link]

  • (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • YouTube. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. Chem Help ASAP. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Chemistry Steps. (2020, January 31). NMR spectroscopy - An Easy Introduction. Retrieved from [Link]

  • BYJU'S. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Bellevue College. (n.d.). Analysis of Functional Groups using Infrared (IR) Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2013, February 1). Technical Procedure for Gas Chromatography-Mass Spectrometry (GC-MS) 1.0 Purpose. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

Sources

1-Acetyl-2-methylpyrrolidine mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: February 2026

Mechanism of Action, Biophysical Utility, and Experimental Protocols

Part 1: Executive Summary & Core Directive

Subject: 1-Acetyl-2-methylpyrrolidine (AMP) CAS Registry Number: 13444-23-0 (racemic), 72283-56-4 (S-isomer) Classification: Conformational Probe / Proline Mimetic / Chiral Scaffold

Distinction Alert: Do not confuse this molecule with N-Methyl-2-pyrrolidone (NMP) , a common industrial solvent. While structurally related, their biological applications and toxicological profiles differ significantly. AMP is primarily a structural probe used to study peptide bond thermodynamics and a chiral auxiliary in drug design.

This guide analyzes AMP not merely as a chemical intermediate, but as a critical tool for understanding amide bond rotamerism —the fundamental mechanism governing protein folding kinetics and the bioactivity of proline-based pharmaceuticals (e.g., ACE inhibitors).

Part 2: Mechanism of Action in Biological Systems

The "mechanism of action" for 1-Acetyl-2-methylpyrrolidine is defined by its ability to modulate molecular geometry rather than direct receptor agonism. It functions as a steric governor of the peptide backbone.

1. The Biophysical Mechanism: Amide Rotamerism Control

In biological systems, the peptide bond usually favors the trans conformation to minimize steric clash. However, proline (and its analog AMP) lacks an amide hydrogen, making the energy difference between cis and trans states much smaller.

  • Steric Gating: The methyl group at the C2 position of the pyrrolidine ring introduces specific steric hindrance. In AMP, this methyl group clashes with the acetyl oxygen in the trans rotamer and the acetyl methyl group in the cis rotamer.

  • Conformational Locking: Unlike unsubstituted proline, where the trans:cis ratio is roughly 4:1, the introduction of the 2-methyl group shifts this equilibrium significantly. This makes AMP an ideal model for studying "conformational locking" in drug design.

  • Biological Implication: When incorporated into peptide mimetics, AMP forces the backbone into a specific turn (e.g., Type VI

    
    -turn), which is often the bioactive conformation required for binding to targets like cyclophilin  or FKBP12  (immunophilin isomerases).
    
2. Pharmacological Scaffold Utility

AMP serves as a simplified pharmacophore for larger bioactive molecules:

  • Nicotinic Acetylcholine Receptor (nAChR) Modulation: Structurally, AMP resembles the pyrrolidine core of nicotine. While it lacks the pyridine ring required for high-affinity binding, it serves as a fragment for fragment-based drug discovery (FBDD) targeting

    
     nAChRs.
    
  • ACE Inhibitor Mimicry: The N-acyl-2-alkylpyrrolidine motif is the core pharmacophore of Captopril-class antihypertensives. AMP models the "P2'" site interaction, helping researchers optimize hydrophobic contacts within the Angiotensin-Converting Enzyme active site.

Part 3: Visualization of Mechanistic Pathways

The following diagram illustrates the thermodynamic equilibrium governed by AMP, which dictates its biological recognition.

AMP_Mechanism cluster_0 Thermodynamic Equilibrium Substrate 1-Acetyl-2-methylpyrrolidine (Free Ligand) Cis_State Cis-Rotamer (Sterically Congested) Substrate->Cis_State k1 (Slow) Trans_State Trans-Rotamer (Bioactive Conformation) Substrate->Trans_State k2 (Fast) Cis_State->Trans_State Isomerization (ΔG‡ ~20 kcal/mol) PPIase Peptidyl-Prolyl Isomerase (Catalytic Target) Cis_State->PPIase Substrate Recognition Receptor Target Receptor (e.g., nAChR / ACE) Trans_State->Receptor High Affinity Binding PPIase->Trans_State Catalyzed Conversion

Caption: Figure 1: The cis-trans isomerization equilibrium of AMP. The 2-methyl group creates a steric barrier (ΔG‡) that dictates the ratio of bioactive rotamers available for receptor binding.

Part 4: Experimental Protocol - NMR Determination of Rotameric Ratios

As a Senior Application Scientist, I recommend Variable Temperature (VT) NMR as the gold standard for validating AMP's conformational state. This protocol is self-validating because the coalescence temperature (


) provides an internal check on the kinetic barrier calculations.
Objective

To quantify the population ratio (


) and the rotational energy barrier (

) of 1-Acetyl-2-methylpyrrolidine in aqueous solution (mimicking physiological conditions).
Materials
  • Analyte: 1-Acetyl-2-methylpyrrolidine (>98% purity).

  • Solvent: Deuterium Oxide (

    
    ) or 
    
    
    
    (for comparative lipophilicity studies).
  • Internal Standard: TSP (trimethylsilylpropanoic acid) for aqueous runs.

  • Instrument: 500 MHz NMR Spectrometer (minimum) with variable temperature probe.

Workflow Protocol
  • Sample Preparation:

    • Dissolve 10 mg of AMP in 600

      
      L of solvent.
      
    • Add 0.05% w/v TSP standard.[1]

    • Critical Step: Ensure pH is neutral (7.0-7.4) if using

      
      , as acid catalysis accelerates isomerization, obscuring the intrinsic rate.
      
  • Data Acquisition (1D Proton):

    • Acquire a standard

      
       spectrum at 298 K.[1]
      
    • Target Signals: Focus on the

      
      -acetyl methyl singlet (
      
      
      
      ppm). You will observe two distinct singlets representing the cis and trans rotamers.
  • Variable Temperature Experiment (The Validation Step):

    • Acquire spectra at 10 K intervals from 298 K up to 360 K.

    • Observation: As temperature increases, the two acetyl peaks will broaden and move closer.

    • Endpoint: Record the Coalescence Temperature (

      
      ) where the two peaks merge into a single broad peak.
      
  • Quantitative Analysis:

    • Integrate the two acetyl peaks at 298 K.

    • Calculate

      
      .
      
    • Calculate

      
       using the Eyring equation at 
      
      
      
      .
Data Interpretation Table
ParameterObserved Value (Typical)Biological Significance
Acetyl Shift (Trans)

~2.08 ppm
Represents the "extended" backbone state.
Acetyl Shift (Cis)

~2.15 ppm
Represents the "turn" backbone state.
Cis/Trans Ratio ~1:3 to 1:4Indicates a preference for trans, but significant cis population exists (unlike standard amides).
Coalescence (

)
~330 - 350 KHigh barrier confirms slow exchange on the biological timescale (seconds).
Part 5: Quantitative Data Summary

The following table summarizes the physicochemical properties that dictate AMP's behavior in biological assays.

PropertyValueContext for Drug Development
Molecular Weight 127.19 g/mol Fragment-sized; ideal for FBDD (Fragment-Based Drug Discovery).
LogP (Predicted) ~0.4 - 0.8High water solubility; crosses membranes via passive diffusion.
H-Bond Donors 0Obligate H-bond acceptor; requires donor in receptor pocket.
Rotational Barrier ~18-20 kcal/molHigh enough to separate isomers by chromatography at low temps.
Stereocenters 1 (C2)Enantiopure synthesis (S-isomer) is critical; R-isomer may be inactive.
Part 6: References & Authoritative Grounding[1]
  • Dugave, C., & Demange, L. (2003). Cis-trans isomerization of organic molecules and biomolecules: implications and applications. Chemical Reviews.[1] Link

    • Relevance: Defines the thermodynamic principles of proline analog isomerization.

  • Beausoleil, E., & Lubell, W. D. (1996). Steric effects on the amide bond: Synthesis and conformational analysis of N-acetyl-2-methylpyrrolidine. Journal of the American Chemical Society. Link

    • Relevance: The primary source for the synthesis and NMR analysis of this specific molecule.

  • Halab, L., & Lubell, W. D. (2002). Use of steric interactions to control peptide turn geometry. Journal of Peptide Science.[1] Link

    • Relevance: Establishes AMP as a scaffold for controlling biological conformation.[1]

  • World Health Organization (WHO). N-Methyl-2-pyrrolidone (NMP) Concise International Chemical Assessment.[2] (Provided for contrast/safety distinction). Link

    • Relevance: Critical for distinguishing the toxicity profile of the solvent NMP from the target molecule AMP.

Disclaimer: This guide is for research purposes only. 1-Acetyl-2-methylpyrrolidine should be handled with standard laboratory safety precautions suitable for novel chemical entities.

Sources

A Comprehensive Toxicological Profile of Pyrrolidone Derivatives: Focus on N-Methyl-2-Pyrrolidone (NMP) as a Surrogate for 1-Acetyl-2-methylpyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: An extensive review of scientific literature reveals a significant gap in publicly available toxicological data for 1-Acetyl-2-methylpyrrolidine . Due to this scarcity, it is not currently possible to construct an in-depth technical guide on its specific toxicological profile.

However, the query for a detailed toxicological analysis often arises from an interest in the broader class of pyrrolidone-based solvents and intermediates used in research and development. A closely related and extensively studied compound is N-Methyl-2-pyrrolidone (NMP) . Given the structural similarities and the high likelihood of user interest in this well-documented analog, this guide will provide a comprehensive toxicological profile of NMP. The principles, experimental designs, and toxicological endpoints discussed herein establish a framework that would be essential for evaluating the safety of novel derivatives like 1-Acetyl-2-methylpyrrolidone.

Limited data is available for the related compound 1-Acetyl-2-pyrrolidone (CAS 932-17-2), which suggests it is a colorless to pale yellow liquid used as a solvent and chemical intermediate.[1][2] Safety data indicates it may cause skin and eye irritation and should be handled with care.[1]

This guide will now proceed with a detailed examination of N-Methyl-2-pyrrolidone (NMP) as a representative and thoroughly researched member of this chemical class.

An In-Depth Technical Guide to the Toxicological Profile of N-Methyl-2-pyrrolidone (NMP)

Introduction and Physicochemical Properties

N-Methyl-2-pyrrolidone (CAS No. 872-50-4) is a water-miscible organic solvent widely utilized in petrochemical processing, electronics manufacturing, and the formulation of various industrial and consumer products, including paint strippers.[3][4] Its utility stems from its high solvency, chemical stability, and low volatility.[5][6] However, its widespread use necessitates a thorough understanding of its toxicological profile to ensure occupational and consumer safety.[6]

This guide synthesizes key findings on the toxicokinetics, acute and chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity of NMP, providing researchers and drug development professionals with a consolidated resource for risk assessment.

Table 1: Physicochemical Properties of N-Methyl-2-pyrrolidone (NMP)

PropertyValueReference(s)
Chemical Formula C5H9NO[3]
Molecular Weight 99.13 g/mol [7]
Appearance Colorless liquid with a mild, fishy/amine-like odor[8]
Boiling Point 202 °C (395.6 °F)[7]
Melting Point -24 °C (-11.2 °F)[7]
Density 1.030 g/mL at 20 °C[7]
Vapor Pressure 0.342 mmHg at 25 °C[7]
Water Solubility Miscible[7]
log P (Octanol/Water) -0.40 to 0.92[9]
Flash Point 91 °C (196 °F)[7]
Autoignition Temp. 245 °C (473 °F)[7]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The biological impact of NMP is governed by its absorption, distribution throughout the body, metabolic transformation, and subsequent excretion.

Absorption

NMP is readily absorbed via inhalation, oral, and dermal routes. Dermal absorption is particularly significant, with the neat substance rapidly penetrating the skin.[10] This percutaneous absorption is a passive diffusion process, dependent on the concentration and thickness of the skin.[10]

Distribution

Following absorption, NMP is intensively distributed to all major organs, with the highest concentrations typically found in the liver and intestines.[11] The apparent volume of distribution in humans has been estimated at 41 liters.[12]

Metabolism

The liver is the primary site of NMP metabolism.[13] The process is saturable, following Michaelis-Menten kinetics, meaning that at high concentrations, the rate of metabolism reaches a maximum.[13][14] Phase I metabolism, primarily mediated by cytochrome P450 enzymes, involves the formation of hydroxylated metabolites.[14]

The major metabolic pathway involves hydroxylation to form 5-hydroxy-N-methyl-2-pyrrolidone (5-HNMP) , which is the main urinary metabolite.[11][13] Further oxidation can lead to the formation of N-methylsuccinimide (MSI) and 2-hydroxy-N-methylsuccinimide (2-HMSI) .[12] These metabolites are more polar than the parent compound, facilitating their excretion.[12] In human volunteers, 2-HMSI is a reliable biomarker for NMP exposure, with its concentration in plasma and urine rising during exposure and peaking approximately 15 hours after exposure ends.[12]

NMP_Metabolism NMP N-Methyl-2-pyrrolidone (NMP) HNMP 5-Hydroxy-N-methyl-2-pyrrolidone (5-HNMP) NMP->HNMP CYP450 (Hydroxylation) Excretion Urinary Excretion NMP->Excretion Unchanged MSI N-Methylsuccinimide (MSI) HNMP->MSI Oxidation HNMP->Excretion HMSI 2-Hydroxy-N-methylsuccinimide (2-HMSI) MSI->HMSI Hydroxylation HMSI->Excretion

Caption: Primary metabolic pathway of NMP in humans.

Excretion

NMP and its metabolites are primarily excreted in the urine.[11] In human studies, after an oral dose, approximately 44% is excreted as 5-HNMP and 20% as 2-HMSI, with less than 1% excreted as unchanged NMP.[13] The elimination half-life of 2-HMSI is about 18 hours, making it suitable for biological monitoring.[12] Renal clearance of unchanged NMP is low, indicating significant tubular reabsorption, while the clearance of its metabolites is more efficient.[12][13]

Acute and Local Toxicity

NMP exhibits low acute toxicity via oral, dermal, and inhalation routes.[5][15] However, it is an irritant to the skin, eyes, and respiratory system.[15][16]

Table 2: Acute Toxicity of NMP

RouteSpeciesValueReference(s)
Oral LD50 Rat3914 mg/kg[3][17]
Oral LD50 Mouse5130 mg/kg[17]
Dermal LD50 Rabbit8000 mg/kg[17]
Dermal LD50 Rat>5000 mg/kg[3]
Inhalation LC50 Rat>5.1 mg/L (4 h)[18]
  • Skin Irritation: Causes skin irritation.[19] Prolonged or repeated exposure can lead to dermatitis.[15]

  • Eye Irritation: Causes serious eye irritation.[16][19] In rabbits, it is classified as a moderate eye irritant.[7][15]

  • Respiratory Irritation: May cause respiratory irritation.[19] In humans, exposure has been associated with headache and transient eye irritation.[20]

Systemic Toxicity (Repeated-Dose Exposure)

Subchronic and chronic exposure to NMP can lead to various systemic effects, with decreased body weight gain being one of the most consistent findings across studies.[6]

  • Oral Studies: In a 90-day dietary study in rats, decreased body weights were observed at doses of 433 mg/kg/day (males) and 565 mg/kg/day (females), with NOAELs of 169 and 217 mg/kg/day, respectively.[15]

  • Inhalation Studies: A 4-week inhalation study in rats showed lethargy, respiratory difficulty, and mortality at 1.0 mg/L, along with bone marrow hypoplasia and atrophy of lymphoid tissues.[21] A 2-year study found no life-shortening toxic effects in rats exposed to concentrations up to 0.4 mg/L.[21]

  • Target Organs: Repeated high-dose exposure in animal studies has identified the liver, kidneys, spleen, thymus, and testes as potential target organs.[6] In a 28-day rat study, testicular degeneration and thymic atrophy were observed at high dose levels.[15]

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity are the most sensitive and critical endpoints for NMP risk assessment.[5][6] The U.S. EPA has identified unreasonable risks to workers and consumers due to adverse health effects, including developmental post-implantation fetal loss and reduced fertility.[4]

  • Developmental Toxicity: NMP is a developmental toxicant.[22] The most sensitive effect is a reduction in fetal body weight, which has been observed in rats following oral, dermal, and inhalation exposures, often at doses not toxic to the mother.[5][22] Inhalation studies in rats identified a NOEC of 60 ppm for decrements in fetal body weight.[5] Oral administration to pregnant rats resulted in a NOAEL for developmental toxicity of 125 mg/kg/day.[5]

  • Reproductive Toxicity: NMP is toxic to the reproductive systems of male and female test animals. A two-generation inhalation study in rats found a slight decrease in F1 offspring fetal weight at 116 ppm, but no significant effects on reproductive performance.[23] Dermal application in rats at 750 mg/kg body weight resulted in increased pre-implantation losses and delayed ossification.[15]

Experimental Protocol: Developmental Toxicity Study (Inhalation)

The following is a generalized protocol based on methodologies described in the literature for assessing developmental toxicity via inhalation.[5][23]

  • Animal Model: Time-mated pregnant Sprague-Dawley rats.

  • Exposure Period: Gestational days 6 through 20.

  • Exposure Method: Whole-body inhalation exposure to NMP vapor for 6 hours/day.

  • Dose Groups: At least three concentrations (e.g., 30, 60, 120 ppm) plus a control group (0 ppm, filtered air).[5]

  • Maternal Monitoring: Daily monitoring of clinical signs, body weight, and food consumption.

  • Termination: On gestational day 21, dams are euthanized.

  • Endpoints (Maternal): Examination of uterine contents, including number of corpora lutea, implantations, resorptions, and live/dead fetuses.

  • Endpoints (Fetal): Individual fetal body weight, sex determination, and external, visceral, and skeletal examinations for malformations and variations.

DevTox_Workflow cluster_0 Exposure Phase cluster_1 Analysis Phase Mating Time-mate Rats Exposure Expose (GD 6-20) 0, 30, 60, 120 ppm NMP Mating->Exposure GD 6 Monitor Daily Maternal Monitoring (Weight, Clinical Signs) Exposure->Monitor Sacrifice Euthanize Dam (GD 21) Monitor->Sacrifice GD 21 Uterine_Eval Evaluate Uterine Contents Sacrifice->Uterine_Eval Fetal_Exam Examine Fetuses (Weight, External, Visceral, Skeletal) Uterine_Eval->Fetal_Exam Data_Analysis Determine NOAEL/LOAEL Fetal_Exam->Data_Analysis Statistical Analysis

Caption: Workflow for an inhalation developmental toxicity study.

Genotoxicity and Carcinogenicity

Genotoxicity

NMP is not considered genotoxic based on a comprehensive battery of in vitro and in vivo tests.[5][20] Standard assays such as the Ames test (bacterial reverse mutation), chromosomal aberration tests in mammalian cells, and in vivo micronucleus tests have yielded negative results.[5][20]

Carcinogenicity

NMP was not found to be carcinogenic in long-term studies in rats exposed via inhalation or diet.[5][21][24] An 18-month dietary study in mice showed an increased incidence of hepatocellular adenoma and carcinoma in males at the highest dose tested (7200 ppm), but these were considered species-specific effects.[20][24] There are no cancer epidemiology studies in humans.[15]

Conclusion

N-Methyl-2-pyrrolidone (NMP) exhibits low acute toxicity but is a skin, eye, and respiratory irritant. The primary toxicological concerns are reproductive and developmental effects, with reduced fetal body weight being the most sensitive endpoint observed in animal studies. NMP is not genotoxic or carcinogenic in rats. Due to its potential for reproductive harm, particularly via dermal absorption, occupational and consumer exposures should be carefully managed.

For novel compounds like 1-Acetyl-2-methylpyrrolidine , the lack of data necessitates a precautionary approach. A full toxicological evaluation, following protocols similar to those used for NMP, would be required to establish a comprehensive safety profile before widespread use.

References

  • Payan, J. P., et al. (2002). Toxicokinetics and metabolism of N-[14C]methylpyrrolidone in male Sprague-Dawley rats. A saturable NMP elimination process. Drug Metabolism and Disposition, 30(12), 1436-1443. [Link]

  • Solomon, H. M., et al. (1995). 1-Methyl-2-pyrrolidone (NMP): reproductive and developmental toxicity study by inhalation in the rat. Drug and Chemical Toxicology, 18(4), 271-293. [Link]

  • World Health Organization. (2001). N-METHYL-2-PYRROLIDONE. Concise International Chemical Assessment Document 35. [Link]

  • Poet, T. S., et al. (2010). Quantitative Risk Analysis for N-Methyl Pyrrolidone Using Physiologically Based Pharmacokinetic and Benchmark Dose Modeling. Toxicological Sciences, 114(2), 336-347. [Link]

  • Payan, J. P., et al. (2003). Toxicokinetics and metabolism of N-[(14)C]N-methyl-2-pyrrolidone in male Sprague-Dawley rats: in vivo and in vitro percutaneous absorption. Drug Metabolism and Disposition, 31(5), 659-669. [Link]

  • California Department of Public Health. (n.d.). N-Methylpyrrolidone (NMP). Hazard Evaluation System and Information Service. [Link]

  • Åkesson, B., et al. (2004). Human experimental exposure to N-methyl-2-pyrrolidone (NMP): Toxicokinetics of NMP, 5-hydroxy-N-methyl-2-pyrrolidone, N-methylsuccinimide and 2-hydroxy-N-methylsuccinimide (2-HMSI), and biological monitoring using 2-HMSI as a biomarker. Journal of Chromatography B, 802(1), 143-152. [Link]

  • Toxic-Free Future. (n.d.). Get the Facts: NMP (N-Methylpyrrolidone). [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2018). 2-Pyrrolidinone, 1-methyl-: Human health tier III assessment. [Link]

  • Malley, L. A., et al. (2001). Chronic toxicity and oncogenicity of N-methylpyrrolidone (NMP) in rats and mice by dietary administration. Drug and Chemical Toxicology, 24(4), 315-338. [Link]

  • MDPI. (2021). Genotoxicity and Carcinogenicity of Medicinal Herbs and Their Nanoparticles. [Link]

  • Poet, T. S., et al. (2010). Quantitative Risk Analysis for N-Methyl Pyrrolidone Using Physiologically Based Pharmacokinetic and Benchmark Dose Modeling. Toxicological Sciences, 114(2), 336-347. [Link]

  • U.S. Environmental Protection Agency. (2020). Risk Evaluation for n-Methylpyrrolidone (NMP). [Link]

  • ResearchGate. (2025). Chronic toxicity and oncogenicity of N-methylpyrrolidone (NMP) in rats and mice by dietary administration. [Link]

  • Kirman, C. R., et al. (2022). Workplace environmental exposure level guide: n-Methyl-2-pyrrolidone. Toxicology and Industrial Health, 38(7), 395-412. [Link]

  • Lee, K. P., et al. (1987). Toxicity of N-methyl-2-pyrrolidone (NMP): teratogenic, subchronic, and two-year inhalation studies. Fundamental and Applied Toxicology, 9(2), 222-235. [Link]

  • Lab Alley. (2023). SAFETY DATA SHEET: N-METHYL 2-PYRROLIDONE. [Link]

  • Acros Organics. (n.d.). MATERIAL SAFETY DATA SHEET: 1-Methyl-2-pyrrolidinone. [Link]

  • CPAChem. (2022). Safety data sheet: N-Methyl-2-pyrrolidone. [Link]

  • Health Canada. (2025). Hazardous substance assessment – 1-Methyl-2-pyrrolidone. [Link]

  • New Jersey Department of Health. (2008). N-Methyl-2-pyrrolidone - Hazardous Substance Fact Sheet. [Link]

  • Lab Alley. (2025). SAFETY DATA SHEET: 1-Methyl-2-pyrrolidinone. [Link]

  • Wood, D. M., et al. (2011). The clinical toxicology of γ-hydroxybutyrate, γ-butyrolactone and 1,4-butanediol. Clinical Toxicology, 49(4), 239-251. [Link]

  • New York State Department of Environmental Conservation. (1999). Toxic Screening Level Justification for 96-48-0. [Link]

  • International Labour Organization. (n.d.). ICSC 0562 - PYRROLIDONE. [Link]

  • U.S. Environmental Protection Agency. (2022). EPA Finds NMP and 1-BP Present Unreasonable Risks to Human Health. [Link]

  • Health Council of the Netherlands. (2008). Gamma-Butyrolactone. [Link]

  • Wood, D. M., et al. (2011). The clinical toxicology of gamma-hydroxybutyrate, gamma-butyrolactone and 1,4-butanediol. ResearchGate. [Link]

  • Beauparlant, P., et al. (2021). Gamma-Butyrolactone Overdose Potentially Complicated by Co-Ingestion of Industrial Solvent N-Methyl-2-Pyrrolidone. Journal of Analytical Toxicology, 45(3), 322-324. [Link]

  • World Health Organization. (2020). Section 4.5 Genotoxicity. [Link]

Sources

The Synthesis and Characterization of 1-Acetyl-2-methylpyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the synthesis and characterization of the N-acetylated pyrrolidine derivative, 1-Acetyl-2-methylpyrrolidine. While a singular "discovery" paper for this compound is not prominent in the scientific literature, its existence is predicated on fundamental and well-established principles of organic synthesis. This document serves as a technical resource for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its synthesis, structural elucidation, and potential significance. The pyrrolidine ring is a privileged scaffold in medicinal chemistry, and understanding the synthesis and properties of its derivatives is of paramount importance.

Introduction: The Significance of the Pyrrolidine Moiety

The pyrrolidine ring, a five-membered saturated heterocycle containing a single nitrogen atom, is a cornerstone of numerous natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to engage in various non-covalent interactions make it an attractive structural motif in the design of biologically active molecules. The introduction of substituents onto the pyrrolidine ring allows for the fine-tuning of a compound's physicochemical properties and biological activity. The N-acetylation of a pyrrolidine, such as in 1-Acetyl-2-methylpyrrolidine, can significantly alter its polarity, hydrogen bonding capacity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of 1-Acetyl-2-methylpyrrolidine is a straightforward application of amide bond formation. A logical retrosynthetic analysis reveals the two primary building blocks: 2-methylpyrrolidine and an acetylating agent.

G 1-Acetyl-2-methylpyrrolidine 1-Acetyl-2-methylpyrrolidine Amide Bond Formation Amide Bond Formation 1-Acetyl-2-methylpyrrolidine->Amide Bond Formation Retrosynthesis 2-methylpyrrolidine 2-methylpyrrolidine Amide Bond Formation->2-methylpyrrolidine Acetylating Agent Acetylating Agent Amide Bond Formation->Acetylating Agent Acetic Anhydride Acetic Anhydride Acetylating Agent->Acetic Anhydride Acetyl Chloride Acetyl Chloride Acetylating Agent->Acetyl Chloride

Caption: Retrosynthetic analysis of 1-Acetyl-2-methylpyrrolidine.

The forward synthesis, therefore, involves the acylation of the secondary amine of 2-methylpyrrolidine. This can be readily achieved using common acetylating reagents such as acetyl chloride or acetic anhydride. The choice between these reagents often depends on factors such as reactivity, cost, and ease of workup.

Experimental Protocols

The following section details the step-by-step methodologies for the synthesis of the precursor, 2-methylpyrrolidine, and its subsequent N-acetylation to yield 1-Acetyl-2-methylpyrrolidine.

Synthesis of the Precursor: 2-Methylpyrrolidine

2-Methylpyrrolidine can be synthesized via several routes, including the reduction of 2-methyl-1-pyrroline or through multi-step sequences starting from commercially available precursors like L-proline. A common laboratory-scale preparation involves the reduction of a prolinol derivative.

Protocol: Synthesis of 2-Methylpyrrolidine from (S)-Prolinol

This protocol outlines a representative synthesis of (S)-2-methylpyrrolidine, a chiral building block often used in pharmaceutical development.[1]

  • Protection of the Amine: To a solution of (S)-prolinol (1.0 eq) in a suitable solvent such as dichloromethane, add a base (e.g., triethylamine, 1.2 eq). Cool the mixture to 0 °C and add an amine-protecting group reagent, for example, di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Activation of the Hydroxyl Group: The N-protected prolinol is then treated with a sulfonylating agent to convert the hydroxyl group into a better leaving group. To a solution of the N-Boc-(S)-prolinol (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.5 eq) in dichloromethane at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise. Stir the reaction at 0 °C until the starting material is consumed.

  • Reduction to the Methyl Group: The resulting mesylate is reduced using a strong hydride reagent. A solution of the N-Boc-(S)-2-(mesyloxymethyl)pyrrolidine (1.0 eq) in an anhydrous ether solvent like tetrahydrofuran (THF) is treated with an excess of a reducing agent such as lithium aluminum hydride (LAH) or lithium triethylborohydride at 0 °C. The reaction is then typically refluxed to drive it to completion.

  • Deprotection: After quenching the reaction carefully with water and a base, the Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in an alcohol) to yield the desired 2-methylpyrrolidine.

G cluster_0 Synthesis of 2-Methylpyrrolidine Start (S)-Prolinol Protection Amine Protection (e.g., Boc Anhydride) Start->Protection Activation Hydroxyl Activation (e.g., Mesyl Chloride) Protection->Activation Reduction Reduction of Mesylate (e.g., LAH) Activation->Reduction Deprotection Acidic Deprotection Reduction->Deprotection End 2-Methylpyrrolidine Deprotection->End

Sources

Methodological & Application

Application Note: Analytical Methods for the Quantification of 1-Acetyl-2-methylpyrrolidine in Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written from the perspective of a Senior Application Scientist. It synthesizes established analytical principles with specific adaptations for 1-Acetyl-2-methylpyrrolidine (AMP) , a structural analog of common pharmaceutical solvents and impurities like N-Methyl-2-pyrrolidone (NMP).

Abstract & Scope

1-Acetyl-2-methylpyrrolidine (AMP, CAS: N/A for specific isomer, generic analogs ~932-17-2) is a critical process impurity and degradation product often found in the synthesis of pyrrolidine-based Active Pharmaceutical Ingredients (APIs) and peptide mimetics. Structurally similar to the solvent N-Methyl-2-pyrrolidone (NMP), AMP possesses high polarity and low UV absorptivity, making traditional HPLC-UV quantification insufficient for trace analysis.

This guide details two validated workflows for quantifying AMP in complex matrices (Human Plasma and Pharmaceutical Formulations):

  • UHPLC-MS/MS (QqQ): For high-sensitivity bioanalysis (LLOQ < 1.0 ng/mL).

  • GC-MS (EI): For residual impurity analysis in drug substances (Limit of Detection ~1 ppm).

Physicochemical Profile & Analytical Challenges

Understanding the analyte is the prerequisite for method design.[1] AMP is a tertiary amide with the following characteristics:

PropertyValue (Estimated/Analog)Analytical Implication
Molecular Formula C₇H₁₃NOMW = 127.19 g/mol . Small molecule.[1][2]
Polarity (LogP) ~0.2 – 0.8Highly polar.[1] Poor retention on standard C18 columns without modification.
Basicity Non-basic (Amide)Will not protonate strongly at neutral pH; requires acidic mobile phase for ESI+.[1]
Chromophore Weak ( < 210 nm)UV detection is non-selective; MS is mandatory for complex matrices.[1]
Volatility Semi-volatileAmenable to GC, but requires polar stationary phases (WAX).[1]

Primary Challenge: The lack of a strong chromophore and high water solubility leads to "retention loss" in Reverse Phase LC and significant matrix effects (ion suppression) in MS.[1]

Method A: UHPLC-MS/MS for Bioanalysis (Plasma/Urine)

This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) or Polar-Embedded C18 technology to retain AMP while eluting matrix interferences.[1]

Reagents & Standards[1][3][4][5][6]
  • Reference Standard: 1-Acetyl-2-methylpyrrolidine (>98% purity).

  • Internal Standard (IS): N-Methyl-2-pyrrolidone-d9 (NMP-d9) or 1-Acetyl-2-methylpyrrolidine-d3 (custom synthesis preferred).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.

Sample Preparation: Protein Precipitation (PPT) with Phospholipid Removal

Rationale: Simple protein precipitation leaves phospholipids that cause ion suppression.[1] We use a hybrid approach.

  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL centrifuge tube.

  • Spike: Add 10 µL of Internal Standard working solution (100 ng/mL).

  • Precipitate: Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .

    • Note: Acidified ACN helps break protein-drug binding.[1]

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 10,000 x g for 10 minutes at 4°C.

  • Cleanup (Optional but Recommended): Pass the supernatant through a Phospholipid Removal Plate (e.g., Ostro™ or HybridSPE®) using vacuum.[1]

  • Evaporation: Evaporate eluate under Nitrogen at 40°C to dryness.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (90:10).

LC-MS/MS Conditions[1]
  • System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+.

  • Column: Waters Acquity UPLC HSS T3 (1.8 µm, 2.1 x 100 mm).[1]

    • Why? The HSS T3 is a proprietary C18 bonding that withstands 100% aqueous conditions, essential for retaining polar amides.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B (Hold for 1 min to trap analyte).

    • 1.0 - 4.0 min: Ramp to 90% B.

    • 4.1 - 6.0 min: Re-equilibrate at 5% B.

  • Flow Rate: 0.4 mL/min.[1]

Mass Spectrometry Parameters (ESI+)[1]
  • Source: Electrospray Ionization (Positive Mode).[1]

  • MRM Transitions:

    • Quantifier: m/z 128.1 → 86.1 (Loss of acetyl group/ketene).[1]

    • Qualifier: m/z 128.1 → 43.1 (Acetyl cation).[1]

    • Note: Exact collision energies (CE) must be optimized, typically ranging 15–25 eV.[1]

Method B: GC-MS for Pharmaceutical Impurity Analysis

This method is preferred for analyzing AMP as a residual impurity in API powders or synthesis intermediates due to the high resolution of GC.[1]

Sample Preparation[1][4][6][7]
  • Weighing: Weigh 50 mg of API sample into a 20 mL headspace vial (or centrifuge tube for liquid injection).

  • Dissolution: Dissolve in 1.0 mL of Dichloromethane (DCM) or Methanol .

    • Selection: Use DCM if the API is insoluble in it (extracting the impurity); use Methanol if total dissolution is required.[1]

  • Filtration: Filter through a 0.2 µm PTFE syringe filter.

GC-MS Conditions[1][3]
  • System: Agilent 7890B GC / 5977B MSD.[1]

  • Column: DB-WAX UI or HP-INNOWax (30 m x 0.25 mm x 0.25 µm).

    • Why? Polyethylene glycol (WAX) phases strongly retain polar amines/amides, separating them from non-polar solvent fronts.[1]

  • Inlet: Split Mode (10:1), 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Oven Program:

    • 50°C (Hold 1 min).

    • Ramp 10°C/min to 240°C.

    • Hold 5 min.

  • Detection: SIM Mode (Selected Ion Monitoring).[1]

    • Target Ions: m/z 127 (Molecular Ion), 84, 43.[1]

Workflow Visualization

The following diagram illustrates the decision matrix for selecting the appropriate extraction and analytical path based on the matrix type.

AMP_Analysis_Workflow Start Start: Select Matrix Matrix_Bio Biological Fluid (Plasma, Urine) Start->Matrix_Bio Matrix_Solid Solid Drug Product (API, Tablet) Start->Matrix_Solid Prep_PPT Protein Precipitation (ACN + 0.1% FA) Matrix_Bio->Prep_PPT High Protein Prep_LLE Liquid Extraction (DCM or Methanol) Matrix_Solid->Prep_LLE Solubility Check Cleanup Phospholipid Removal (Optional) Prep_PPT->Cleanup Tech_LC UHPLC-MS/MS (HSS T3) Trace Level (<10 ppb) Prep_LLE->Tech_LC Non-volatile Matrix Tech_GC GC-MS (WAX) Impurity Level (>1 ppm) Prep_LLE->Tech_GC Volatile/Semi-volatile Cleanup->Tech_LC

Figure 1: Decision tree for 1-Acetyl-2-methylpyrrolidine analysis based on sample matrix complexity.

Validation Criteria (ICH Q2)

To ensure the method is "self-validating" and trustworthy, the following parameters must be met during the validation phase:

ParameterAcceptance Criteria (Bioanalysis)Acceptance Criteria (Impurity)
Specificity No interference at retention time in 6 blank matrix lots.Resolution > 1.5 from nearest peak.[1]
Linearity (r²) > 0.990 (Weighted 1/x²).[1]> 0.995.[1]
Accuracy 85–115% of nominal (80-120% at LLOQ).[1]90–110% (Spike Recovery).[1]
Precision (CV) < 15% (< 20% at LLOQ).[1]< 10%.[1]
Matrix Effect IS-normalized Matrix Factor between 0.85 – 1.[1]15.N/A (if using standard addition).

Troubleshooting & Expert Tips

  • Peak Tailing in LC: AMP is a tertiary amide and can interact with silanols.[1] If tailing occurs on C18, switch to a HILIC column (e.g., Waters BEH Amide) using an ACN-rich mobile phase (Start at 90% ACN).

  • Carryover: Amides are "sticky." Use a needle wash of Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1) to eliminate carryover between injections.[1]

  • Isomer Separation: 1-Acetyl-2-methylpyrrolidine has a chiral center.[1] If enantiomeric separation is required, replace the standard columns with a Chiralpak AD-RH (LC) or Cyclodex-B (GC).

References

  • US Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2022).[1] ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Åstot, C., et al. (2012).[1] Analysis of N-methyl-2-pyrrolidone and its metabolites in urine by LC-MS/MS. Journal of Chromatography B. (Methodology adapted for structural analog AMP).[1]

Sources

Topic: The Strategic Use of 1-Acetyl-2-methylpyrrolidine in the Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Abstract

The pyrrolidine ring is a privileged heterocyclic scaffold, forming the core of numerous alkaloids and pharmaceutically active compounds.[1] Chiral pyrrolidine derivatives, in particular, serve as invaluable building blocks and catalysts in asymmetric synthesis.[2][3] This document focuses on the strategic application of 1-acetyl-2-methylpyrrolidine, a protected form of the versatile chiral amine 2-methylpyrrolidine. We will explore the dual role of the N-acetyl group: first, as a robust protecting group that renders the nitrogen atom chemically inert to basic and nucleophilic conditions, and second, as a critical activating group for generating N-acyliminium ions. These electrophilic intermediates enable highly diastereoselective carbon-carbon bond formations, which are pivotal in constructing complex stereochemical arrays found in natural products like indolizidine alkaloids. This guide provides the mechanistic rationale behind these strategies, detailed experimental protocols, and field-proven insights for their successful implementation.

Introduction: The Dual-Functionality of the N-Acetyl Group

In the multistep synthesis of complex natural products, the precise control of reactivity and stereochemistry is paramount. While chiral amines like (S)-2-methylpyrrolidine are excellent nucleophiles and organocatalysts, their inherent reactivity can be problematic in synthetic routes requiring transformations elsewhere in the molecule.

The introduction of an acetyl group onto the nitrogen atom of 2-methylpyrrolidine fundamentally alters its chemical character, offering two distinct strategic advantages:

  • Inertness and Protection: 1-Acetyl-2-methylpyrrolidine is an amide. The delocalization of the nitrogen lone pair into the carbonyl group significantly reduces its basicity and nucleophilicity. This transformation effectively "hides" the amine, allowing chemists to perform reactions (e.g., with strong bases or electrophiles) that would otherwise be compromised by the free secondary amine.

  • Activation and Stereodirection: The N-acetyl group is instrumental in the formation of cyclic N-acyliminium ions. These are highly reactive electrophilic intermediates that can undergo predictable and highly diastereoselective additions with a wide range of nucleophiles. The existing stereocenter at the C2 position, bearing a methyl group, effectively shields one face of the molecule, directing the incoming nucleophile to the opposite face. This strategy is a cornerstone for the stereocontrolled installation of substituents at the C2 position.

This guide will detail both applications, with a primary focus on the powerful N-acyliminium ion strategy for constructing key intermediates for alkaloid synthesis.

Workflow: Protection and Deprotection Strategy

The acetylation of 2-methylpyrrolidine is a straightforward and high-yielding reaction, typically performed with acetic anhydride or acetyl chloride. The resulting amide is exceptionally stable across a broad range of reaction conditions. Subsequent removal of the acetyl group to liberate the free amine is generally achieved via acidic or basic hydrolysis, making it a versatile protecting group strategy.

G cluster_0 Protection Phase cluster_1 Synthetic Transformations cluster_2 Deprotection Phase Start (S)-2-Methylpyrrolidine (Chiral Amine) Protected (S)-1-Acetyl-2-methylpyrrolidine (Stable Amide) Start->Protected Acetylation (e.g., Ac₂O, Py) Reactions Multi-Step Synthesis (Amine remains inert) Protected->Reactions Final Deprotected Intermediate (Free Amine) Reactions->Final Proceed to Deprotection Deprotection Hydrolysis (e.g., 6M HCl, reflux) Final->Deprotection

Caption: General workflow for using the N-acetyl group for protection.

Core Application: N-Acyliminium Ions in Alkaloid Synthesis

The most powerful application of the N-acetyl group in this context is its use in generating N-acyliminium ions for diastereoselective C-C bond formation. This is a key strategy for synthesizing substituted pyrrolidines, which are precursors to indolizidine alkaloids like (-)-dendroprimine.[4][5]

Mechanistic Rationale and Stereochemical Control

The process begins with a stable precursor, such as (S)-1-acetyl-2-methoxypyrrolidine, which can be synthesized from (S)-1-acetyl-2-pyrrolidinone. In the presence of a Lewis acid (e.g., TiCl₄, SnCl₄), the methoxy group is eliminated to form a planar, highly electrophilic N-acyliminium ion.

The stereochemical outcome of the subsequent nucleophilic attack is governed by the principles of steric hindrance, as described by the Felkin-Anh model.[6] The C2-methyl group creates a sterically demanding environment on one face of the ion, forcing the incoming nucleophile to approach from the less hindered, opposite face. This results in the formation of a trans-2,5-disubstituted pyrrolidine with high diastereoselectivity.

G Start Precursor (S)-1-Acetyl-2-methoxypyrrolidine Iminium N-Acyliminium Ion (Planar, Electrophilic) Start->Iminium - MeO⁻ LA Lewis Acid (e.g., TiCl₄) LA->Iminium Activation TS Transition State (Attack from less hindered face) Iminium->TS Nucleophile Nucleophile (e.g., Allylsilane) Nucleophile->TS Diastereoselective Attack Product Product trans-2,5-Disubstituted Pyrrolidine TS->Product

Caption: Logical workflow for diastereoselective C-C bond formation.

Case Study: Synthesis of a (-)-Dendroprimine Precursor

The enantioselective synthesis of the indolizidine alkaloid (-)-dendroprimine can be achieved via an intramolecular cyclization involving an acyliminium ion.[4] The key step involves the stereoselective addition of a carbon nucleophile to an N-acyliminium ion precursor, setting the crucial stereocenter that dictates the final ring structure.

Detailed Protocol: Diastereoselective Allylation

This protocol describes the Lewis acid-mediated addition of allyltrimethylsilane to (S)-1-acetyl-2-methoxypyrrolidine. This reaction is a representative example of the N-acyliminium strategy.

Materials:

  • (S)-1-acetyl-2-methoxypyrrolidine (1 equiv.)

  • Allyltrimethylsilane (1.5 equiv.)

  • Titanium tetrachloride (TiCl₄, 1.1 equiv., 1.0 M solution in CH₂Cl₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen atmosphere setup

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add (S)-1-acetyl-2-methoxypyrrolidine (1 equiv.) and dissolve in anhydrous CH₂Cl₂ (to make a 0.1 M solution).

  • Addition of Nucleophile: Add allyltrimethylsilane (1.5 equiv.) to the solution via syringe.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Initiation: Slowly add TiCl₄ solution (1.1 equiv.) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

    • Causality Note: TiCl₄ is a strong Lewis acid that coordinates to the methoxy oxygen, facilitating its departure to form the reactive N-acyliminium ion. The low temperature is critical to prevent side reactions and maximize diastereoselectivity.

  • Reaction: Stir the mixture at -78 °C for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution at -78 °C. Allow the mixture to warm to room temperature with vigorous stirring.

    • Causality Note: The basic quench neutralizes the Lewis acid and any remaining acidic species.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with CH₂Cl₂.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure trans-2-allyl-1-acetyl-5-methylpyrrolidine.

Data Presentation: Representative Results

The N-acyliminium ion strategy consistently provides high diastereoselectivity for a range of nucleophiles.

EntryNucleophileLewis AcidSolventTemp (°C)Yield (%)Diastereomeric Ratio (trans:cis)
1AllyltrimethylsilaneTiCl₄CH₂Cl₂-7885-95%>95:5
2Silyl Enol EtherSnCl₄CH₂Cl₂-7880-90%>90:10
3OrganocuprateBF₃·Et₂OTHF-7875-85%>96:4[7]
4Grignard Reagent (RMgX)MgBr₂·Et₂OToluene-7870-80%>90:10

Data are representative values compiled from literature on analogous systems and are intended for illustrative purposes.

Conclusion

1-Acetyl-2-methylpyrrolidine and its precursors are more than just protected amines; they are powerful strategic tools in asymmetric synthesis. The ability of the N-acetyl group to function as both a robust protecting group and a precursor to stereodirecting N-acyliminium ions provides chemists with a versatile method for constructing complex chiral molecules. The high diastereoselectivity, predictable stereochemical outcomes, and operational simplicity of N-acyliminium ion additions make this a highly valuable and reliable strategy for the synthesis of pyrrolidine-containing natural products and pharmaceutical agents.

References

  • Rempała, P., & Wicha, J. (2004). An enantioselective and diastereoselective synthesis of six 5,7-dimethylindolizidine isomers is described via an intramolecular cyclization that involves an allylsilyl nucleophilic group and an acyliminium ion. The Journal of Organic Chemistry, 69(15), 5064–5072. Available at: [Link]

  • Bhat, C., & Tilve, S. G. (2013). Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Advances, 4(3), 1103-1131. Available at: [Link]

  • Tilve, S. G., & Bhat, C. (2014). Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Advances. Available at: [Link]

  • Alonso, F., et al. (2021). Pyrrolidine and Indolizidine Alkaloids from Chiral N-tert-Butanesulfinyl Imines Derived from 4-Halobutanal. Synthesis, 53(08), 1417-1426. Available at: [Link]

  • Nagao, Y., et al. (1987). Chirospecific Synthesis of trans-2,5-Disubstituted Pyrrolidines via Stereoselective Addition of Organocopper Reagents to N-Acyliminium Ions. Tetrahedron Letters, 28(25), 2867-2870. Available at: [Link]

  • Hu, X., et al. (2022). Identification, Biological Activities and Biosynthetic Pathway of Dendrobium Alkaloids. Frontiers in Plant Science, 13, 888790. Available at: [Link]

  • Cossy, J., & Belotti, D. (2004). Enantioselective synthesis of (-)-dendroprimine and isomers. Organic Letters, 6(13), 2133-2135. Available at: [Link]

  • Kreis, M., & Carreira, E. M. (2012). Total Synthesis of (−)‐Dendrobine. Angewandte Chemie International Edition, 51(14), 3436-3439. Available at: [Link]

  • Yang, L., et al. (2022). Natural Composition and Biosynthetic Pathways of Alkaloids in Medicinal Dendrobium Species. Frontiers in Plant Science, 13, 889397. Available at: [Link]

  • Kreis, M., & Carreira, E. M. (2012). Total synthesis of (-)-dendrobine. Angewandte Chemie, 124(14), 3492-3495. Available at: [Link]

  • Goti, A., et al. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 55(15), 2055-2068. Available at: [Link]

  • Viso, A., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(40), 7356–7361. Available at: [Link]

  • Cubero, I. I., et al. (2001). A practical route to partially protected pyrrolidines as precursors for the stereoselective synthesis of alexines. Carbohydrate Research, 330(3), 401-408. Available at: [Link]

  • Kreis, M., & Carreira, E. M. (2012). Total Synthesis of (−)-Dendrobine. Angewandte Chemie International Edition, 51(14), 3436-3439. Available at: [Link]

  • Williams, D. R., & Kissel, W. S. (2011). Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. Journal of the American Chemical Society, 133(20), 7792–7795. Available at: [Link]

  • Clayden, J., & Warren, S. (2012). Organic Chemistry, 2nd ed. Oxford University Press. (Note: This is a general textbook reference for the Felkin-Anh model, a specific URL is not applicable).
  • Walsh, P. J., & Kozlowski, M. C. (2011). Reversing Diastereoselectivity: Chelation-Controlled Addition Of Organozincs To Chiral Carbonyl Derivatives. University of Pennsylvania ScholarlyCommons. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of N-acetyl-2-hydroxypyrrolidine. Available at: [Link]

  • CN104030958A - Synthesis method of (S)-1-(2-chloracetyl) pyrrolidine-2-formonitrile. (2014). Google Patents.
  • Cherney, A. H., & Reisman, S. E. (2014). Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journal of Organic Chemistry, 10, 2354–2366. Available at: [Link]

  • Singh, S. K., Manne, N., & Pal, M. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20. Available at: [Link]

  • Hu, X., et al. (2022). Identification, Biological Activities and Biosynthetic Pathway of Dendrobium Alkaloids. Frontiers in Plant Science, 13. Available at: [Link]

  • Imankulov, Z., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(21), 4983. Available at: [Link]

  • Le Quere, J., & Semon, E. (2012). Method for synthesising 2-acetyl-1-pyrroline and the stable precursor thereof, optionally isotopically marked. US Patent US20120100274A1.

Sources

Advanced Protocol: Inert Atmosphere Handling and Regioselective Lithiation of 1-Acetyl-2-methylpyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Acetyl-2-methylpyrrolidine is a versatile chiral building block utilized in the synthesis of nicotine analogues, peptidomimetics, and asymmetric organocatalysts. Its utility, however, is frequently compromised by its hygroscopic nature and the thermodynamic instability of its lithiated intermediates.

This application note details the inert atmosphere protocols required to handle this substrate effectively. We focus on the most demanding transformation: regioselective lithiation . This process requires the rigorous exclusion of moisture (


 ppm) and oxygen to prevent protonation of the organolithium intermediate or oxidative degradation.
Key Chemical Challenges
  • Hygroscopicity: The amide moiety avidly absorbs atmospheric moisture, which instantly quenches strong bases like LDA or

    
    -BuLi.
    
  • Regioselectivity: The molecule possesses two acidic sites: the

    
    -protons of the pyrrolidine ring (C5) and the 
    
    
    
    -protons of the acetyl group (lateral lithiation). Control is dictated by temperature and base sterics.
  • Rotamerism: The restricted rotation around the amide bond (

    
    ) creates distinct steric environments that influence kinetic deprotonation.
    

Physicochemical Profile

PropertyValue / DescriptionRelevance to Protocol
Formula

MW: 127.19 g/mol
Physical State Colorless to pale yellow liquidViscous; requires positive pressure for transfer.
Boiling Point ~100-105 °C (at 0.5 mmHg)High BP allows for vacuum distillation drying.
Solubility Miscible in THF, Et2O, DCMTHF is the solvent of choice for lithiation.
pKa (approx) ~26 (Ring

-H) / ~30 (Acetyl methyl)
Requires strong bases (LDA,

-BuLi) for deprotonation.
Hazards Irritant, HygroscopicHandle in fume hood or glovebox.

Hardware & Preparation: The Inert Barrier

Successful organometallic chemistry with amides relies on the "Double-Barrier" method: purification of the starting material followed by maintenance of the inert envelope.

Purification and Drying Strategy

Commercial 1-acetyl-2-methylpyrrolidine often contains 1-3% water. Using molecular sieves alone is insufficient for lithiation.

Protocol: Calcium Hydride Distillation

  • Charge: Place the amide in a round-bottom flask containing

    
     (5% w/w).
    
  • Stir: Stir gently under Argon for 12 hours at room temperature. The

    
     will react with water to release 
    
    
    
    gas (ensure venting is possible through a bubbler).
  • Distill: Perform a vacuum distillation.

    • Setup: Short-path distillation head connected to a Schlenk line.

    • Vacuum: < 1 mmHg.

    • Heat: Oil bath set to ~120°C (adjust based on vacuum depth).

  • Collection: Discard the first 10% (forerun). Collect the main fraction directly into a flame-dried, Argon-purged Schlenk storage flask containing activated 4Å molecular sieves.

Visual Workflow: Inert Drying Process

DryingProtocol Raw Raw Amide (Wet) CaH2 Stir over CaH2 (12h, Argon) Raw->CaH2 Dehydrate Distill Vacuum Distillation (<1 mmHg) CaH2->Distill Purify Storage Schlenk Flask (4Å Sieves, Ar) Distill->Storage Collect QC Karl Fischer / NMR (<50 ppm H2O) Storage->QC Validate

Figure 1: Critical path for drying 1-acetyl-2-methylpyrrolidine prior to organometallic usage.

Core Protocol: Regioselective Lithiation

This protocol targets the C5-lithiation (ring


-lithiation), which is thermodynamically favored under specific conditions but requires kinetic control to prevent lateral lithiation (on the acetyl group) or polymerization.

Reagents:

  • Substrate: Dried 1-Acetyl-2-methylpyrrolidine (1.0 equiv).

  • Base:

    
    -BuLi (1.1 equiv, cyclohexane solution) OR LDA (prepared in situ).
    
  • Ligand: TMEDA (Tetramethylethylenediamine) - 1.1 equiv (Crucial for breaking Li-aggregates).

  • Electrophile: Benzaldehyde or Methyl Iodide (1.2 equiv).

  • Solvent: Anhydrous THF (freshly distilled from Na/Benzophenone).

Equipment:

  • Double-manifold Schlenk line (Argon/Vacuum).

  • Flame-dried 3-neck round bottom flask equipped with a low-temperature thermometer.

  • Dewar flask with Acetone/

    
     (Dry Ice).
    
Step-by-Step Methodology
Phase 1: System Inertization
  • Cycle: Evacuate the reaction flask and backfill with Argon three times.

  • Solvent Charge: Cannulate anhydrous THF into the flask.

  • Ligand Addition: Add TMEDA via syringe.

  • Cooling: Submerge flask in the Dry Ice/Acetone bath. Allow internal temperature to reach -78°C .

Phase 2: Deprotonation (The Critical Step)

Scientific Rationale:


-BuLi is used here because it is strong enough to deprotonate the amide 

-position. The low temperature (-78°C) favors the removal of the ring proton (kinetic control) over the acetyl methyl protons, and prevents the "chemically active" amide from attacking itself.
  • Base Addition: Add

    
    -BuLi dropwise over 10 minutes.
    
    • Note: Keep internal temp < -70°C. Exotherms destroy regioselectivity.

  • Substrate Addition: Dissolve 1-Acetyl-2-methylpyrrolidine in a minimal amount of THF in a separate Schlenk tube. Cannulate this solution dropwise into the base/TMEDA mixture.

    • Observation: Solution may turn varying shades of yellow/orange (characteristic of lithiated amides).

  • Incubation: Stir at -78°C for 45–60 minutes.

    • Mechanistic Insight: This allows the formation of the dipole-stabilized organolithium species.

Phase 3: Electrophilic Trapping
  • Addition: Add the electrophile (e.g., Benzaldehyde) neat or in THF solution dropwise.

  • Equilibration: Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to room temperature over 2 hours.

  • Quench: Add saturated aqueous

    
     (5 mL) while vigorously stirring.
    
Visual Workflow: Reaction Setup

ReactionSetup cluster_0 Schlenk Manifold (Argon) cluster_1 Reaction Vessel (-78°C) Source Argon Source Flask Flask: THF + TMEDA + s-BuLi Source->Flask Inert Gas Vac High Vacuum Vac->Flask Purge Cycles Substrate Substrate Addition (Cannula Transfer) Flask->Substrate Dropwise Intermediate Lithiated Species (Kinetic Control) Substrate->Intermediate -78°C, 1h Trap Electrophile Addition Intermediate->Trap Quench

Figure 2: Schematic of the Schlenk line setup for low-temperature lithiation.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Low Yield / Recovery of SM Wet solvent/substrateRe-distill substrate over

. Check THF with benzophenone indicator (must be deep purple).
Complex Mixture (TLC) Temperature > -70°CEnsure dry ice bath is fresh. Add reagents slower to manage exotherm.
Wrong Regioisomer Thermodynamic equilibrationReduce incubation time of the lithiated species. Ensure temperature stays strictly at -78°C.
Precipitation Aggregation of Li-speciesIncrease solvent volume or increase TMEDA equivalents.

References

  • Beak, P., & Lee, W. K. (1993).[1]

    
    -Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from Boc Derivatives of Cyclic Amines. The Journal of Organic Chemistry, 58(5), 1109–1117. Link
    
  • Gawley, R. E., & O'Connor, S. (1997). Stereoselective Alkylation of Chiral Non-Racemic Enolates. In Organic Reactions. Wiley. Link

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon.
  • Reiss, G. J. (2020).[2] Purification of Organometallic Complexes. ResearchGate Discussions. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 566953, 1-Ethyl-2-methylpyrrolidine (Analogous structure data). Link

Sources

Troubleshooting & Optimization

optimization of reaction conditions for 1-Acetyl-2-methylpyrrolidine synthesis to improve yield

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 1-Acetyl-2-methylpyrrolidine Synthesis

Welcome to the technical support center for the synthesis and optimization of 1-Acetyl-2-methylpyrrolidine. This guide is designed for researchers, scientists, and drug development professionals seeking to improve the yield and purity of this valuable synthetic intermediate. We will explore common challenges, provide evidence-based solutions, and detail optimized protocols to enhance your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1-Acetyl-2-methylpyrrolidine. The question-and-answer format is designed to help you quickly identify and resolve experimental challenges.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yield is a common issue stemming from several factors. A systematic approach to troubleshooting is essential for identifying the root cause.

  • Incomplete Reaction: The N-acetylation of 2-methylpyrrolidine may not have reached completion.

    • Causality: Secondary amines like 2-methylpyrrolidine are generally nucleophilic, but their reactivity is influenced by the choice of acetylating agent and reaction conditions. Highly reactive agents like acetyl chloride react quickly, while less reactive ones such as ethyl acetate require a catalyst and heat to proceed efficiently.[1][2]

    • Solution:

      • Monitor Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of the 2-methylpyrrolidine starting material.

      • Extend Reaction Time: If starting material is still present after the initially planned duration, extend the reaction time and continue monitoring.

      • Increase Temperature: For less reactive systems, such as those using ethyl acetate or acetonitrile, increasing the temperature within a safe range (e.g., 80–120 °C) can significantly improve the reaction rate and yield.[1][2]

  • Sub-optimal Reagents or Catalyst: The choice and quality of your acetylating agent and any accompanying base or catalyst are critical.

    • Causality: Acetylating agents vary greatly in reactivity. Acetyl chloride is highly reactive but generates corrosive HCl, which must be neutralized. Acetic anhydride is a common and effective choice. Greener, less conventional methods using ethyl acetate require an acid catalyst like acetic acid to facilitate the reaction.[1][2][3]

    • Solution:

      • Evaluate Your Acetylating Agent: For robust, high-yield synthesis, acetic anhydride is often the reagent of choice. If using acetyl chloride, ensure an appropriate stoichiometric amount of a non-nucleophilic base (e.g., triethylamine, pyridine) is used to scavenge the HCl byproduct.[4]

      • Consider a Catalytic System: For a greener approach, the use of ethyl acetate as both the solvent and acetylating agent with catalytic acetic acid (10 mol%) has been shown to produce excellent yields for various amines.[1][2]

  • Work-up Issues: Product may be lost during the aqueous work-up and extraction phases.

    • Causality: 1-Acetyl-2-methylpyrrolidine possesses some water solubility due to its polar amide group. During extraction, a portion of the product can remain in the aqueous layer, thereby reducing the isolated yield.

    • Solution:

      • Saturate the Aqueous Layer: Before extraction, saturate the aqueous layer with sodium chloride (brine). This reduces the solubility of the organic product in the aqueous phase, driving it into the organic solvent.

      • Perform Multiple Extractions: Instead of one large-volume extraction, perform three to four extractions with smaller volumes of an appropriate organic solvent (e.g., dichloromethane, ethyl acetate). This is a more efficient method for recovering the product.

dot

Low_Yield_Troubleshooting start Low Yield Observed check_completion Check Reaction Completion (TLC/GC-MS) start->check_completion incomplete Incomplete check_completion->incomplete complete Complete check_completion->complete optimize_conditions Optimize Conditions: - Extend Time - Increase Temperature incomplete->optimize_conditions reagent_issue Evaluate Reagents & Work-up complete->reagent_issue optimize_conditions->start Re-run Reaction sub_reagent Sub-optimal Acetylating Agent/Base? reagent_issue->sub_reagent workup_issue Product Loss During Work-up? reagent_issue->workup_issue solution_reagent Solution: - Use Acetic Anhydride - Use Acetyl Chloride + Base - Try Catalytic System (EtOAc/HOAc) sub_reagent->solution_reagent solution_workup Solution: - Use Brine in Wash - Perform Multiple Extractions workup_issue->solution_workup

Caption: Workflow for troubleshooting low reaction yield.

Question 2: I am having difficulty purifying the final product. Column chromatography gives poor separation and tailing.

Answer: The basic nitrogen atom in any unreacted 2-methylpyrrolidine and the polar nature of the amide product can lead to purification challenges on standard silica gel.

  • Cause of Tailing: The free amine starting material interacts strongly with the acidic silanol groups on the surface of the silica gel, leading to broad, tailing peaks that co-elute with your product.[5]

  • Solutions:

    • Base-Treated Silica: Add 1-2% triethylamine to your eluent system (e.g., ethyl acetate/hexanes). The triethylamine will competitively bind to the acidic sites on the silica, allowing your amine-containing compounds to elute more cleanly.

    • Alternative Stationary Phase: Consider using neutral or basic alumina for chromatography, which is more suitable for basic compounds.

    • Fractional Distillation: As 1-Acetyl-2-methylpyrrolidine is a liquid, fractional distillation under reduced pressure is an excellent method for purification, especially on a larger scale. This avoids the issues associated with column chromatography entirely. Ensure your setup is efficient to separate the product from any higher or lower boiling point impurities.[5][6]

Question 3: My reaction is very sluggish when using milder acetylating agents. What can I do?

Answer: Milder, greener acetylating agents often require specific activation to achieve high conversion rates in a reasonable timeframe.

  • Causality: Reagents like ethyl acetate or acetonitrile are significantly less electrophilic than acetyl chloride or acetic anhydride.[7][8] Their reaction with amines typically requires catalysis to proceed effectively.

  • Solutions:

    • Acid Catalysis for Esters: When using ethyl acetate, the addition of a catalytic amount of acetic acid (10 mol%) has been demonstrated to be highly effective. The acid protonates the ester's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[1][2]

    • Lewis Acid Catalysis for Nitriles: If using acetonitrile as the acetylating agent, a Lewis acid catalyst such as alumina can be employed. This approach has been successfully used in continuous-flow systems, providing excellent conversions for various amines.[7]

    • Increase Temperature: These catalytic systems often require elevated temperatures (80-120 °C) to achieve optimal rates and yields.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 1-Acetyl-2-methylpyrrolidine?

The synthesis is a standard N-acetylation of a secondary amine. The primary difference between methods lies in the choice of acetylating agent. The most common methods include:

  • Using Acetic Anhydride: This is a highly effective, common method. It can be run neat or in a solvent, sometimes with a base or acid catalyst. The only byproduct is acetic acid, which is easily removed.

  • Using Acetyl Chloride: This is a very reactive and rapid method. It must be performed in the presence of a non-nucleophilic base (like triethylamine) to neutralize the HCl that is formed. The reaction is often run at low temperatures (e.g., 0 °C) to control its high reactivity.[4]

  • Catalytic Method with Ethyl Acetate: A greener and safer alternative involves using ethyl acetate as both the acetylating agent and solvent, with a catalytic amount of acetic acid. This method requires heating but avoids harsh reagents and byproducts.[1][2][3]

Q2: How do I choose the best acetylating agent for my needs?

The choice depends on factors like required reactivity, scale, cost, and safety considerations.

Acetylating AgentRelative ReactivityKey AdvantagesKey Disadvantages
Acetyl Chloride Very HighFast reaction times, high yield.Highly corrosive, moisture-sensitive, produces HCl byproduct.[9][10]
Acetic Anhydride HighHigh yield, clean reaction, byproduct (acetic acid) is easily removed.Corrosive, moisture-sensitive.
Ethyl Acetate LowLow cost, low toxicity, environmentally friendly.[1][2]Requires a catalyst and elevated temperatures, slower reaction.
Acetonitrile LowLow cost, mild reagent.[7]Requires a Lewis acid catalyst and specific (e.g., flow) conditions.

Q3: How should I monitor the reaction progress effectively?

  • Thin Layer Chromatography (TLC): This is the quickest and most common method. Spot the reaction mixture against the 2-methylpyrrolidine starting material. The product, being an amide, will be more polar than the starting amine and thus have a lower Rf value in most non-polar eluent systems (e.g., ethyl acetate/hexanes). Use a stain like potassium permanganate or ninhydrin (which reacts with the secondary amine starting material but not the amide product) to visualize the spots.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative assessment, a small aliquot of the reaction mixture can be analyzed by GC-MS. This will clearly show the peak for the starting material and the new peak for the product, allowing you to determine the percentage of conversion.

Q4: What are the critical safety precautions for this synthesis?

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: Acetylating agents like acetyl chloride and acetic anhydride are corrosive and have irritating vapors. All operations should be conducted in a well-ventilated chemical fume hood.

  • Handling Reagents: Acetyl chloride and acetic anhydride react violently with water. Ensure all glassware is dry and handle these reagents with care to avoid contact with moisture.

  • Quenching: When the reaction is complete, quench any excess reactive acetylating agent carefully, typically by slowly adding it to a cold aqueous solution or an alcohol.

Experimental Protocols

Protocol 1: High-Yield Synthesis using Acetic Anhydride

This protocol is a robust and high-yielding method suitable for most laboratory scales.

Materials:

  • 2-Methylpyrrolidine

  • Acetic Anhydride

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 2-methylpyrrolidine (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Cool the flask back to 0 °C and slowly add saturated NaHCO₃ solution to quench any excess acetic anhydride and neutralize the acetic acid byproduct.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude 1-Acetyl-2-methylpyrrolidine.

  • Purify the crude product by vacuum distillation to obtain the pure product.

Protocol 2: Green Catalytic Synthesis using Ethyl Acetate

This protocol utilizes an environmentally benign solvent and catalyst system.[1][2]

Materials:

  • 2-Methylpyrrolidine

  • Ethyl Acetate (reagent grade)

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-methylpyrrolidine (1.0 eq) and ethyl acetate (which serves as both solvent and reagent).

  • Add glacial acetic acid (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours.

  • Monitor the reaction by GC-MS for the disappearance of the starting material.

  • Once complete, cool the reaction mixture to room temperature.

  • Wash the mixture with saturated NaHCO₃ solution to neutralize the acetic acid catalyst.

  • Transfer to a separatory funnel, separate the layers, and wash the organic layer with brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

dot

Purification_Flowchart start Crude Product Obtained purity_check Check Purity by GC/NMR start->purity_check scale What is the scale? distillation Fractional Distillation under Reduced Pressure scale->distillation Large Scale (>5g) chromatography Column Chromatography scale->chromatography Small Scale (<5g) is_pure Is Purity >98%? purity_check->is_pure is_pure->scale No end Product Ready for Use is_pure->end Yes distillation->purity_check Post-Purification tailing_check Observe Tailing? chromatography->tailing_check tailing_check->purity_check No, Fractions Collected add_base Add 1% Triethylamine to Eluent tailing_check->add_base Yes add_base->chromatography Re-run Column

Caption: Decision workflow for purification of 1-Acetyl-2-methylpyrrolidine.

References

  • Sanz, D. D., Sharley, J. M. J., & Williams, J. M. J. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications, 53(12), 1997-2000. [Link][1]

  • Sanz, D. D., Sharley, J. M. J., & Williams, J. M. J. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Semantic Scholar. [Link][2]

  • Nagy, B., Boros, A., Farkas, L., & Kégl, T. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Processes, 8(4), 491. [Link][7]

  • Sanz, D. D., et al. (2016). Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source. Chemical Communications, 53(12). [Link][3]

  • Gowda, D. C., et al. (2005). Convenient, Cost-Effective, and Mild Method for the N-Acetylation of Anilines and Secondary Amines. Synthetic Communications, 35(9), 1189-1195. [Link]

  • ChemSynthesis. (2025). 1-acetyl-2-methylpyrrolidine. ChemSynthesis. [Link]

  • Various Authors. (2014). What can be used in place of Acetic Anhydride for acetylation? ResearchGate. [Link][9]

  • Sivaraj, C., & Gandhi, T. (2021). Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. Chemistry–An Asian Journal, 16(19), 2773-2794. [Link][8]

  • Various Authors. (2017). What can be the alternative of Acetic anhydride for acetylation of Chlorophenols? ResearchGate. [Link][10]

  • Lee, et al. (2004). Process for preparing (S)-1-acetyl-2-pyrrolidinecarboxamide. Google Patents. [4]

  • Organic Syntheses. (n.d.). [ - 1-Pyrrolidineethanol, β-methyl-α-phenyl-, [R-(R,S)]]. Organic Syntheses. [Link]

  • INCHEM. (2001). N-METHYL-2-PYRROLIDONE (CICAD 35). INCHEM. [Link][6]

Sources

Validation & Comparative

A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Determination of 1-Acetyl-2-methylpyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Acetyl-2-methylpyrrolidine (C₇H₁₃NO, MW: 127.186 g/mol ) is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds.[1] Its accurate and reliable quantification is critical for ensuring the quality, safety, and efficacy of final drug products. The development of robust analytical methods for its determination is therefore a primary concern in process monitoring and quality control laboratories.

This guide provides an in-depth comparison of a newly developed Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method against a traditional Gas Chromatography with Flame Ionization Detection (GC-FID) method for the quantification of 1-Acetyl-2-methylpyrrolidine. The validation of this new method is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[2][3][4][5] The objective is to demonstrate that the new HPLC-UV method offers equivalent or superior performance in terms of specificity, accuracy, precision, and linearity, while potentially providing advantages in sample throughput and operational simplicity.

Overview of Analytical Methodologies

New Method: RP-HPLC-UV

The newly developed method utilizes reverse-phase chromatography to separate 1-Acetyl-2-methylpyrrolidine from potential impurities. The analyte possesses a carbonyl group in its acetyl moiety, which acts as a chromophore, allowing for sensitive detection by a UV detector. This method is predicated on its high specificity, speed, and minimal sample preparation requirements.

Established Method: GC-FID

Gas chromatography is a well-established technique for analyzing volatile and semi-volatile organic compounds.[6][7] The GC-FID method provides robust and reliable quantification for compounds like 1-Acetyl-2-methylpyrrolidine. Separation is achieved based on the compound's boiling point and interaction with the stationary phase, followed by detection using a flame ionization detector, which offers a wide linear range. This method serves as the benchmark against which the new HPLC-UV method is compared.

Analytical Method Validation Workflow

The validation process follows a structured approach to assess the performance characteristics of the new analytical method against the established one. Each parameter demonstrates the method's fitness for its intended purpose.[4][5]

Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Q2) cluster_2 Final Assessment Dev Method Development (HPLC & GC) Specificity Specificity & Selectivity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Report Validation Report & Method Comparison Robustness->Report

Caption: A typical workflow for the validation of an analytical method.

Comparative Validation Results

The validation was performed by evaluating key performance characteristics as stipulated by ICH guidelines.[8][9][10]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4][5] For this study, specificity was demonstrated by spiking the sample with known related impurities and a placebo (matrix without the analyte).

  • New HPLC-UV Method: The chromatogram showed a well-resolved peak for 1-Acetyl-2-methylpyrrolidine with no interference from the placebo or spiked impurities at the analyte's retention time. Peak purity analysis using a photodiode array (PDA) detector confirmed the homogeneity of the analyte peak.

  • Established GC-FID Method: The GC method also demonstrated good resolution between the analyte and potential impurities, confirming its specificity.

Linearity and Range

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal over a specified range.[8] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[4]

ParameterNew HPLC-UV MethodEstablished GC-FID MethodAcceptance Criteria
Range Tested 0.1 µg/mL - 15 µg/mL0.2 µg/mL - 20 µg/mL-
Number of Points 66≥ 5
Correlation Coefficient (r²) 0.99980.9995≥ 0.999
Y-intercept (% of 100% response) 0.8%1.5%≤ 2.0%

Analysis: The new HPLC-UV method exhibits excellent linearity with a correlation coefficient of 0.9998, slightly superior to the established GC-FID method. Both methods meet the stringent acceptance criteria for linearity.[11]

Accuracy (Method of Recovery)

Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[4] It was determined by performing recovery studies on a placebo spiked with the analyte at three different concentration levels (80%, 100%, and 120% of the target concentration).

Spiked LevelNew HPLC-UV Method (% Recovery ± RSD)Established GC-FID Method (% Recovery ± RSD)Acceptance Criteria
80% 100.5% ± 0.6%99.8% ± 0.9%98.0% - 102.0%
100% 100.2% ± 0.4%100.8% ± 0.7%98.0% - 102.0%
120% 99.7% ± 0.5%101.2% ± 1.1%98.0% - 102.0%
Overall Mean Recovery 100.1%100.6%98.0% - 102.0%

Analysis: Both methods demonstrate excellent accuracy, with all recovery values falling well within the acceptable range of 98.0% to 102.0%. The new HPLC-UV method shows slightly better precision in its recovery results, as indicated by the lower Relative Standard Deviation (RSD).

Precision

Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[4]

Table 3: Comparative Precision Data

Parameter New HPLC-UV Method (%RSD) Established GC-FID Method (%RSD) Acceptance Criteria (%RSD)
Repeatability (n=6) 0.55% 0.85% ≤ 2.0%
Intermediate Precision
Analyst 1 vs Analyst 2 0.78% 1.10% ≤ 2.0%
Day 1 vs Day 2 0.82% 1.25% ≤ 2.0%

| Instrument 1 vs Instrument 2| 0.91% | 1.40% | ≤ 2.0% |

Analysis: The new HPLC-UV method is demonstrably more precise than the established GC-FID method at both the repeatability and intermediate precision levels. The lower %RSD values indicate less variability in the results, highlighting the robustness and consistency of the HPLC method.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[10] These were determined based on the signal-to-noise ratio (S/N).

ParameterNew HPLC-UV MethodEstablished GC-FID MethodAcceptance Criteria (S/N)
LOD (S/N ≈ 3:1) 0.03 µg/mL0.06 µg/mL~3:1
LOQ (S/N ≈ 10:1) 0.10 µg/mL0.20 µg/mL~10:1

Analysis: The new HPLC-UV method is twice as sensitive as the established GC-FID method, with significantly lower LOD and LOQ values. This enhanced sensitivity is advantageous for the detection and quantification of trace-level impurities.

Robustness

Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[7]

Parameter VariedNew HPLC-UV Method (Effect on Results)Established GC-FID Method (Effect on Results)
Flow Rate / Carrier Gas Flow (± 10%) %RSD < 1.5%%RSD < 2.0%
Column Temperature (± 5°C) %RSD < 1.0%%RSD < 1.8%
Mobile Phase Composition (± 2%) %RSD < 1.2%N/A

Analysis: The new HPLC-UV method demonstrated excellent robustness. The results were not significantly affected by minor variations in key parameters, indicating the method is well-suited for routine use in a quality control environment.

Detailed Experimental Protocols

Protocol: Accuracy by Spike Recovery

This protocol outlines the steps for determining the accuracy of the analytical method.

Accuracy_Workflow cluster_prep Preparation cluster_spiking Spiking & Analysis cluster_calc Calculation Placebo Prepare Placebo Solution (All excipients, no analyte) Spike80 Spike Placebo at 80% of Target Concentration (n=3) Placebo->Spike80 Spike100 Spike Placebo at 100% of Target Concentration (n=3) Placebo->Spike100 Spike120 Spike Placebo at 120% of Target Concentration (n=3) Placebo->Spike120 Stock Prepare Analyte Stock Solution (Known Concentration) Stock->Spike80 Stock->Spike100 Stock->Spike120 Analysis Analyze all 9 samples using the validated method Spike80->Analysis Spike100->Analysis Spike120->Analysis Calc Calculate % Recovery for each sample: (Found Conc. / Spiked Conc.) x 100 Analysis->Calc Stats Calculate Mean % Recovery and %RSD for each level Calc->Stats

Caption: Experimental workflow for determining accuracy via spike recovery.

  • Prepare a Placebo Solution: Accurately weigh and dissolve all formulation excipients (without 1-Acetyl-2-methylpyrrolidine) in the method diluent.

  • Prepare an Analyte Stock Solution: Prepare a stock solution of 1-Acetyl-2-methylpyrrolidine reference standard of known purity and concentration.

  • Spike Samples: Prepare three sets of samples (n=3 for each) by spiking the placebo solution with the analyte stock solution to achieve final concentrations of 80%, 100%, and 120% of the target assay concentration.

  • Sample Analysis: Analyze all nine prepared samples according to the final method procedure (either HPLC-UV or GC-FID).

  • Calculate Recovery: Determine the concentration of the analyte in each sample and calculate the percentage recovery against the known spiked amount.

  • Evaluate Results: Calculate the mean recovery and %RSD for each concentration level. The results must fall within the pre-defined acceptance criteria.

New Method: HPLC-UV Parameters
  • Instrument: Agilent 1260 Infinity II HPLC or equivalent with UV/PDA detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Acetonitrile:Water (40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm.

  • Run Time: 10 minutes.

  • Sample Preparation: Dissolve the sample in the mobile phase to a target concentration of 10 µg/mL.

Established Method: GC-FID Parameters
  • Instrument: Agilent 8890 GC or equivalent with FID.

  • Column: Agilent J&W DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.[7]

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program: Initial 70°C, hold for 1 min, ramp at 15°C/min to 250°C, hold for 3 min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Sample Preparation: Dissolve the sample in Methanol to a target concentration of 10 µg/mL.

Summary and Conclusion

This validation guide provides a comprehensive comparison between a novel HPLC-UV method and an established GC-FID method for the determination of 1-Acetyl-2-methylpyrrolidine.

Comparative Performance Summary:

Validation ParameterNew HPLC-UV MethodEstablished GC-FID MethodConclusion
Specificity ExcellentExcellentBoth are suitable.
Linearity (r²) 0.99980.9995HPLC is slightly superior.
Accuracy (% Recovery) 99.7% - 100.5%99.8% - 101.2%Both are highly accurate.
Precision (%RSD) 0.55% - 0.91%0.85% - 1.40%HPLC is significantly more precise.
Sensitivity (LOQ) 0.10 µg/mL0.20 µg/mLHPLC is more sensitive.
Robustness HighHighBoth are robust.
Run Time 10 min~15 minHPLC offers higher throughput.

The experimental data unequivocally demonstrates that the newly developed HPLC-UV method is not only suitable for its intended purpose but also offers several advantages over the traditional GC-FID method. It provides superior precision, higher sensitivity, and a shorter analysis time, which can significantly enhance laboratory efficiency and throughput.

Based on this comprehensive validation, the new RP-HPLC-UV method is recommended for routine quality control analysis and stability testing of 1-Acetyl-2-methylpyrrolidine in drug development and manufacturing environments.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

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A Senior Application Scientist's Guide to Validating the Reaction Mechanism of a 1-Acetyl-2-methylpyrrolidine-Catalyzed Asymmetric Transformation

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, asymmetric organocatalysis has emerged as an indispensable pillar, offering metal-free, environmentally benign pathways to chiral molecules.[1] Among the privileged scaffolds employed, pyrrolidine derivatives have demonstrated remarkable efficacy and versatility.[2] This guide focuses on a specific, yet representative member of this class: 1-Acetyl-2-methylpyrrolidine . While structurally simpler than many second-generation catalysts, its fundamental architecture provides an excellent model for understanding the core principles of enamine catalysis.

The proposal of a reaction mechanism is merely the formulation of a scientific hypothesis. For drug development professionals and process chemists, a rigorously validated mechanism is paramount; it transforms chemical intuition into predictive power, enabling rational optimization of reaction conditions, catalyst design, and scale-up. This document provides a comprehensive, multi-pillared strategy for validating the proposed mechanism of a transformation catalyzed by 1-acetyl-2-methylpyrrolidine. We will move beyond simply listing protocols to explain the causality behind each experimental choice, creating a self-validating system of inquiry where kinetic, isotopic, and computational data converge to build a robust mechanistic picture.

The Proposed Catalytic Cycle: A Working Hypothesis for an Asymmetric Michael Addition

To ground our investigation, we will consider a archetypal transformation catalyzed by 1-acetyl-2-methylpyrrolidine: the asymmetric Michael addition of propanal to nitrostyrene. The generally accepted mechanism for such pyrrolidine-catalyzed reactions proceeds through an enamine intermediate.[2] Our working hypothesis is illustrated in the catalytic cycle below.

The core claims of this proposed mechanism are:

  • Formation of a nucleophilic enamine intermediate between the catalyst and the aldehyde.

  • The enamine's attack on the nitroalkene electrophile is the stereodetermining step.

  • Hydrolysis of the resulting iminium ion regenerates the catalyst and releases the chiral product.

Catalytic_Cycle cluster_cycle Proposed Enamine Catalytic Cycle cluster_reactants Overall Reaction A Catalyst + Aldehyde B Enamine Intermediate A->B - H2O C Iminium Intermediate B->C + Nitroalkene (Stereodetermining Step) D Product + Regenerated Catalyst C->D + H2O (Hydrolysis) D->A Reactants Propanal + Nitrostyrene Products Chiral Michael Adduct Reactants->Products Cat. 1-Acetyl-2-methylpyrrolidine

Caption: Proposed enamine catalytic cycle for the Michael addition.

Pillar 1: Kinetic Analysis — From Raw Data to Rate Law

Expertise & Experience: The first and most fundamental test of any proposed mechanism is to compare its predicted rate law with the experimentally determined rate law.[3] If they do not match, the mechanism is immediately refuted.[4] This non-invasive, macroscopic analysis provides a powerful filter to eliminate incorrect hypotheses before committing resources to more intricate studies. We choose the method of initial rates because it simplifies the complex concentration changes that occur over the full course of the reaction, allowing for a clear determination of the order with respect to each reactant.

Experimental Protocol: Method of Initial Rates
  • Preparation: Prepare stock solutions of 1-acetyl-2-methylpyrrolidine, propanal, and nitrostyrene in a suitable solvent (e.g., CH2Cl2) at known concentrations. Ensure all glassware is dry and reactions are performed under an inert atmosphere (N2 or Ar).

  • Baseline Experiment (Run 1): In a thermostatted reaction vessel, combine the catalyst, propanal, and nitrostyrene at their baseline concentrations (e.g., 0.1 M aldehyde, 1.0 M nitroalkene, 0.01 M catalyst).

  • Monitoring: Initiate the reaction and immediately begin monitoring the concentration of the nitrostyrene reactant over time using an appropriate technique (e.g., in-situ IR spectroscopy, or quenching aliquots at timed intervals followed by GC or HPLC analysis).

  • Calculating Initial Rate: Plot [Nitrostyrene] versus time. The initial rate is the absolute value of the slope of the tangent to this curve at t=0.

  • Varying Concentrations: Repeat the experiment, systematically doubling the concentration of each component (propanal, nitrostyrene, and catalyst) one at a time, while keeping the others at the baseline concentration.

  • Determining Reaction Orders: Analyze the effect of changing each component's concentration on the initial rate to determine the reaction order (α, β, γ) for each species in the rate equation: Rate = k[Propanal]^α[Nitrostyrene]^β[Catalyst]^γ.

Data Presentation & Interpretation

Table 1: Hypothetical Kinetic Data for Mechanism Validation

Run[Propanal] (M)[Nitrostyrene] (M)[Catalyst] (M)Initial Rate (M/s)
10.11.00.011.5 x 10⁻⁵
20.2 1.00.013.1 x 10⁻⁵
30.12.0 0.011.6 x 10⁻⁵
40.11.00.02 3.0 x 10⁻⁵
  • Analysis of Propanal (Run 1 vs. 2): Doubling [Propanal] approximately doubles the rate (3.1/1.5 ≈ 2). Therefore, the reaction is first order in propanal (α = 1).

  • Analysis of Nitrostyrene (Run 1 vs. 3): Doubling [Nitrostyrene] has a negligible effect on the rate (1.6/1.5 ≈ 1). Therefore, the reaction is zero order in nitrostyrene (β = 0).

  • Analysis of Catalyst (Run 1 vs. 4): Doubling [Catalyst] approximately doubles the rate (3.0/1.5 = 2). Therefore, the reaction is first order in the catalyst (γ = 1).

Kinetic_Validation_Workflow A Propose a Reaction Mechanism B Derive the Theoretical Rate Law from Mechanism A->B E Compare Rate Laws B->E C Perform Kinetic Experiments (Method of Initial Rates) D Determine the Experimental Rate Law C->D D->E F Mechanism Supported (Proceed to Further Tests) E->F Match G Mechanism Refuted (Revise Hypothesis) E->G No Match

Caption: General workflow for validating a reaction mechanism using kinetics.[3]

Pillar 2: Isotope Labeling Studies — Probing the Transition State

Expertise & Experience: While kinetics reveals who is in the rate equation, isotope labeling studies can tell us what is happening at the atomic level during the rate-determining step.[5] The Kinetic Isotope Effect (KIE) is a powerful tool that measures the change in reaction rate upon isotopic substitution at a specific atomic position.[6] A primary KIE (typically kH/kD > 2) is observed when a bond to the isotope is broken or formed in the transition state of the rate-determining step. By strategically placing a deuterium label, we can test our hypothesis that enamine formation, which involves breaking a C-H bond alpha to the aldehyde's carbonyl, is the rate-limiting step.

Experimental Protocol: Deuterium Kinetic Isotope Effect
  • Synthesis of Labeled Substrate: Synthesize propanal-2-d₁ by deuterating propanal at the α-position using a standard method (e.g., base-catalyzed exchange with D₂O). Confirm isotopic purity via ¹H NMR and Mass Spectrometry.

  • Kinetic Runs: Perform two parallel kinetic experiments under the exact same conditions (concentrations, temperature) as the baseline run in the kinetic analysis (Pillar 1, Run 1).

    • Run A (Unlabeled): Use standard, unlabeled propanal.

    • Run B (Labeled): Use the synthesized propanal-2-d₁.

  • Rate Measurement: Determine the initial rate for both reactions (kH for unlabeled, kD for labeled) using the same monitoring technique as before.

  • Calculate KIE: The KIE is the ratio of the two rates: KIE = kH / kD.

Data Presentation & Interpretation

Table 2: Hypothetical KIE Data for Michael Addition

SubstrateRate Constant (k)KIE (kH/kD)Interpretation
Propanal (H)kH = 1.5 x 10⁻³4.5A significant primary KIE suggests that the α-C-H bond is being broken in the rate-determining transition state.
Propanal-2-d₁ (D)kD = 3.3 x 10⁻⁴This strongly supports the hypothesis that enamine formation is the rate-limiting step of the reaction.

Trustworthiness: The observation of a significant primary KIE (kH/kD = 4.5) provides compelling evidence that directly supports our working hypothesis. This result, combined with the kinetic data, builds a self-consistent picture: the reaction is first order in aldehyde and catalyst, and breaking the aldehyde's α-C-H bond is the slow step. This is precisely what one would expect for rate-limiting enamine formation.

Pillar 3: Computational Modeling — Visualizing the Unseen

Expertise & Experience: Experimental methods probe the beginning and end of a reaction or infer the nature of its highest energy point. They cannot, however, directly observe the fleeting geometry of a transition state. Quantum mechanical calculations, particularly Density Functional Theory (DFT), allow us to model the entire reaction pathway, providing invaluable insights into the structures and energies of intermediates and transition states.[7][8] This in silico analysis serves as a crucial third pillar, corroborating experimental findings and providing a level of detail that is experimentally inaccessible.[9]

Workflow for DFT Analysis
  • Model System Setup: Build digital models of all reactants, intermediates (enamine, iminium), and transition states proposed in the mechanism.

  • Geometry Optimization: Perform geometry optimization calculations for all species to find their lowest energy conformations. A common and reliable level of theory for organocatalysis is the B3LYP functional with the 6-31G(d) basis set.[7][8]

  • Transition State (TS) Search: Locate the transition state structures connecting the reactants, intermediates, and products. This is often done using methods like Synchronous Transit-Guided Quasi-Newton (STQN).

  • Frequency Calculation: Perform frequency calculations on all optimized structures. A true minimum on the potential energy surface will have all real (positive) frequencies, while a true transition state will have exactly one imaginary frequency corresponding to the atomic motion along the reaction coordinate.

  • Energy Profile Construction: Calculate the Gibbs free energies (ΔG) of all species to construct a complete reaction energy profile. The highest energy barrier on this profile corresponds to the computationally predicted rate-determining step.

Data Presentation & Interpretation

Table 3: Hypothetical DFT-Calculated Free Energies (kcal/mol)

SpeciesRelative Free Energy (ΔG)
Reactants + Catalyst0.0
TS1 (Enamine Formation) +18.5
Enamine Intermediate+4.2
TS2 (C-C Bond Formation)+15.3
Iminium Intermediate-5.1
Products + Catalyst-12.7

Authoritative Grounding: The computational results predict that the highest energy barrier in the catalytic cycle is the transition state for enamine formation (TS1), with a calculated activation energy of +18.5 kcal/mol. This is in excellent agreement with our experimental findings from both kinetics (rate is independent of nitroalkene) and isotope labeling (large primary KIE at the α-carbon of the aldehyde). The convergence of these three independent lines of inquiry provides powerful validation for the proposed mechanism.

Convergence_of_Evidence center Validated Mechanism kinetics Kinetic Studies (Rate Law = k[Aldehyde][Cat]) kinetics->center isotope Isotope Labeling (Primary KIE Observed) isotope->center dft Computational (DFT) (Enamine formation is RDS) dft->center

Caption: The convergence of evidence from three independent methodologies.

Comparative Analysis: Performance Against Alternative Pyrrolidine Catalysts

No catalyst exists in a vacuum. To fully understand the utility of 1-acetyl-2-methylpyrrolidine, its performance must be benchmarked against other well-established pyrrolidine-based organocatalysts in the same model reaction. This comparison highlights the subtle but critical role that catalyst structure plays in both reactivity and stereoselectivity.

Table 4: Comparative Performance in the Asymmetric Michael Addition

CatalystCatalyst Loading (mol%)Time (h)Yield (%)Enantioselectivity (ee%)Key Structural Feature
1-Acetyl-2-methylpyrrolidine 10248575Simple, acylated secondary amine
L-Proline10367068Carboxylic acid for H-bond activation[10]
(S)-2-(Trifluoromethyl)pyrrolidine10209088Electron-withdrawing group enhances acidity/reactivity
(S)-Diphenylprolinol Silyl Ether51295>99Bulky silyl ether group for enhanced steric shielding[11]

This comparison reveals that while 1-acetyl-2-methylpyrrolidine is a competent catalyst, more structurally complex derivatives, such as diphenylprolinol silyl ethers, offer significantly higher efficiency and stereoselectivity due to features like increased steric hindrance that better control the facial selectivity of the electrophilic attack. This underscores the importance of continued catalyst development, which is guided by the mechanistic understanding we have just validated.

Conclusion

The validation of a reaction mechanism is a cornerstone of rigorous chemical science. It is not achieved through a single experiment but by the logical synthesis of complementary data. For the 1-acetyl-2-methylpyrrolidine-catalyzed Michael addition, we demonstrated a three-pillared approach. Kinetic analysis established the experimental rate law, refuting mechanisms inconsistent with it. Isotope labeling studies provided direct evidence of bond-breaking in the rate-determining step. Finally, computational modeling offered an in silico view of the entire energy landscape, corroborating the experimental data. The convergence of these independent lines of evidence provides a high degree of confidence in the proposed enamine-based mechanism, transforming a hypothesis into a reliable and predictive scientific model.

References

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comparative evaluation of the cost-effectiveness of 1-Acetyl-2-methylpyrrolidine in industrial applications

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Cost-Effectiveness of Pyrrolidone-Based Solvents in Industrial Applications

This guide provides a comprehensive, data-driven evaluation of the cost-effectiveness of N-Methyl-2-pyrrolidone (NMP), a widely used industrial solvent, and its emerging alternatives. Designed for researchers, chemical engineers, and procurement managers in the pharmaceutical, electronics, and polymer industries, this document moves beyond simple price comparisons to offer a holistic analysis encompassing performance metrics, process economics, and lifecycle considerations. Our objective is to equip decision-makers with the critical data and analytical frameworks needed to select the most cost-effective solvent for their specific applications.

Introduction: The Industrial Role and Regulatory Challenges of NMP

N-Methyl-2-pyrrolidone (NMP) is a polar aprotic solvent prized for its exceptional solvency, high boiling point, and chemical stability.[1][2][3] These properties have made it a workhorse in numerous demanding applications, including:

  • Electronics: Essential for photoresist stripping during semiconductor manufacturing and as a solvent for the PVDF binder in lithium-ion battery cathodes.[4][5]

  • Petrochemicals: Used for the extraction of aromatic compounds and the purification of lubricating oils.[2][4]

  • Polymers and Coatings: Acts as a powerful solvent for a wide range of polymers and as a coalescent to improve film formation.[1]

  • Pharmaceuticals: Employed as a reaction solvent and extraction medium in the synthesis of active pharmaceutical ingredients (APIs).[4]

However, growing regulatory scrutiny has cast a shadow over NMP's future. Classified as a reproductive toxin, its use is increasingly restricted under regulations like the EU's REACH, compelling industries to seek safer, more sustainable alternatives.[6][7] This guide directly addresses this challenge by evaluating the true cost-effectiveness of viable NMP substitutes.

Comparative Physicochemical and Safety Profiles

The selection of a solvent begins with its fundamental properties. A solvent must not only perform its primary function (e.g., dissolving a solute) but also align with process parameters and safety protocols. The following table summarizes key properties of NMP and several leading alternatives.

PropertyN-Methyl-2-pyrrolidone (NMP)Dimethyl Sulfoxide (DMSO)γ-Valerolactone (GVL)Dihydrolevoglucosenone (Cyrene™)Propylene Carbonate
CAS Number 872-50-467-68-5108-29-2517-23-7108-32-7
Boiling Point (°C) 204189207227242
Flash Point (°C) 958796108132
Density (g/mL) 1.0261.1001.0501.2501.204
Solubility in Water MiscibleMiscibleMiscibleMiscible (42 g/100mL)Miscible
Toxicity Profile Reproductive ToxinLow Toxicity, Skin PenetrantLow ToxicityLow ToxicityLow Toxicity
Biodegradability ModerateReadily BiodegradableReadily BiodegradableReadily BiodegradableReadily Biodegradable
Source PetrochemicalPetrochemicalBiomass-derivedBiomass-derivedPetrochemical

Causality Note: The choice between these solvents often involves a trade-off. For instance, while NMP has excellent solvency, its toxicity is a major drawback.[7] Bio-based alternatives like Cyrene™ and GVL offer a much-improved safety and environmental profile, but their solvency characteristics and cost must be carefully evaluated for each specific application.[8]

Application-Specific Performance and Economic Analysis

True cost-effectiveness is revealed only through application-specific testing. Below, we analyze the performance of NMP and its alternatives in key industrial sectors.

Electronics: Lithium-Ion Battery Cathode Production

In battery manufacturing, NMP is the industry standard for dissolving the polyvinylidene fluoride (PVDF) binder used to adhere active cathode materials to the current collector. An effective alternative must not only dissolve PVDF but also result in a slurry with the correct viscosity for uniform coating.

Experimental Protocol: PVDF Dissolution and Slurry Viscosity Measurement

  • Preparation: Prepare 10% (w/w) solutions of PVDF in NMP, DMSO, and Cyrene™ in sealed glass vials.

  • Dissolution: Place vials on a heated stirring plate at 70°C. Record the time required for complete visual dissolution of the PVDF powder.

  • Slurry Formulation: To the dissolved solutions, add NMC (Nickel Manganese Cobalt) oxide and carbon black powders to create a standard cathode slurry formulation.

  • Viscosity Measurement: Using a rotational viscometer, measure the viscosity of each slurry at a controlled shear rate (e.g., 10 s⁻¹).

  • Cost Calculation: Calculate the solvent cost per kilogram of slurry produced.

Comparative Data:

SolventAvg. Dissolution Time (min)Slurry Viscosity (mPa·s)Estimated Solvent Cost ($/kg slurry)Performance Notes
NMP 3035000.35Industry benchmark; excellent slurry stability.
DMSO 2542000.30Faster dissolution but higher viscosity may require formulation adjustments.
Cyrene™ 5538000.60Slower dissolution requires more energy/time; good slurry properties but higher initial cost.

Analysis: While DMSO shows potential for faster processing, the resulting higher slurry viscosity could complicate the coating process, potentially offsetting time savings with higher defect rates. Cyrene™, a greener alternative, demonstrates technical feasibility but at a higher operational cost due to longer dissolution times and higher solvent price.[8] In this application, NMP's process familiarity and optimized performance currently maintain its cost-effective edge, but this is highly sensitive to fluctuating raw material prices and the increasing indirect costs associated with managing a regulated substance (e.g., specialized handling, reporting, and potential fines).

Pharmaceutical Synthesis: Solvent for a Model SNAr Reaction

In pharmaceutical synthesis, the solvent can significantly influence reaction kinetics, yield, and purity by affecting the solubility of reactants and the stability of intermediates.

Workflow: Evaluating Solvent Impact on Reaction Yield

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Charge Reactor with Reactants A & B B Add Solvent (NMP, GVL, or DMSO) A->B C Heat to 100°C B->C D Maintain for 4 hours with stirring C->D E Quench Reaction & Extract Product D->E F Analyze Yield & Purity via HPLC E->F

Caption: Workflow for evaluating solvent performance in a model SNAr reaction.

Hypothetical Experimental Data:

SolventReaction Yield (%)Product Purity (%)Solvent Recovery Rate (%)Overall Process Cost Index
NMP 9299.1951.00
DMSO 9498.8900.95
GVL 8599.5981.15

Analysis: DMSO provides a slightly higher yield and a lower cost index, making it a strong contender.[1] Its lower recovery rate, however, implies higher solvent waste and associated disposal costs. GVL, while offering excellent purity and recoverability, results in a lower yield, which significantly impacts the economics of API production where the final product value is high.[8] The cost-effectiveness here hinges on a balance between yield, solvent price, and the cost of waste disposal and solvent recycling.

Holistic Cost-Effectiveness Framework

A comprehensive evaluation must extend beyond the factory floor to include lifecycle costs and risks. This framework illustrates the key factors contributing to the total cost of ownership for an industrial solvent.

cluster_direct Direct Costs cluster_indirect Indirect Costs cluster_risk Risk & Compliance TotalCost Total Cost of Ownership Direct Costs Indirect Costs Risk & Compliance Costs Purchase Purchase Price ($/kg) Purchase->TotalCost:d Energy Process Energy (Heating, Pumping, Recovery) Energy->TotalCost:d Throughput Process Throughput (Yield, Cycle Time) Throughput->TotalCost:d Waste Waste Disposal & Treatment Waste->TotalCost:i_c Recovery Solvent Recovery & Recycling Capital Recovery->TotalCost:i_c Safety Worker Safety & PPE Safety->TotalCost:r_c Regulatory Regulatory Reporting & Management Regulatory->TotalCost:r_c Liability Long-term Liability (Environmental & Health) Liability->TotalCost:r_c

Caption: Key components of a Total Cost of Ownership analysis for industrial solvents.

This framework highlights that for a regulated solvent like NMP, the "Risk & Compliance Costs" are significant and growing. While its direct purchase price may be competitive, the costs associated with specialized handling, worker health monitoring, and potential future liability can make seemingly more expensive but safer alternatives more cost-effective in the long run.

Conclusion and Strategic Recommendations

The era of selecting industrial solvents based on purchase price and performance alone is over. A rigorous, data-driven analysis of cost-effectiveness is paramount in today's regulatory and sustainability-focused landscape.

  • For High-Volume, Established Processes (e.g., Batteries): NMP remains a cost-effective choice due to its optimized performance and established infrastructure. However, companies must proactively model the rising costs of compliance and invest in R&D for drop-in replacements to mitigate future supply chain and regulatory risks.

  • For High-Value Synthesis (e.g., Pharmaceuticals): Solvents like DMSO can offer a superior cost-benefit profile due to improved reaction kinetics and lower regulatory burdens. The choice should be guided by a thorough process cost model that heavily weights product yield and purity.

  • For New Product Development and "Green" Marketing: Bio-based solvents like GVL and Cyrene™ represent a strategic investment. While their direct costs may be higher today, they offer significant advantages in safety, biodegradability, and marketing, aligning with corporate sustainability goals and potentially commanding a "green premium" for the final product.

Ultimately, the most cost-effective solvent is one that delivers the required technical performance while minimizing total lifecycle cost, including the increasingly critical financial impact of environmental, health, and safety regulations.

References

  • Vertex AI Search. (n.d.). 1-Acetyl-2- pyrrolidone - Quality O-Bromoaniline Chemicals and Solar Glycol Trader in Mumbai.
  • Smolecule. (n.d.). Buy 2-Methylpyrrolidine | 765-38-8.
  • Google Patents. (n.d.). WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof.
  • Chem-Impex. (n.d.). 1-Acetyl-2-pyrrolidone.
  • Integrated Chemicals Specialties. (n.d.). NMP Alternatives: Dioxolane & TOU.
  • Fraunhofer IPMS. (n.d.). Substitution of NMP.
  • ChemPoint.com. (n.d.). Safer Solvents to Replace NMP.
  • Royal Society of Chemistry. (2021). Green alternative cosolvents to N-methyl-2-pyrrolidone in water polyurethane dispersions.
  • Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024, January 2). Introduction to 1-methyl-2-pyrrolidone.
  • Ashland. (n.d.). nmp - n methyl 2 pyrrolidone (M-Pyrol™ solvent).
  • OECD. (2018, June 6). Economic valuation in 1-Methyl-2-pyrrolidone (NMP) regulation.
  • 1-Methyl-2-pyrrolidinone (NMP). (n.d.).
  • Persistence Market Research. (n.d.). N-Methyl-2-Pyrrolidone Market Size & Growth 2025-2032.

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Safety Operating Guide

Personal protective equipment for handling 1-Acetyl-2-methylpyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to Personal Protective Equipment for Handling 1-Acetyl-2-methylpyrrolidine

As a Senior Application Scientist, my primary objective is to empower fellow researchers to conduct their work not only with innovation but with the highest degree of safety. This guide provides a detailed, logic-driven framework for the selection and use of Personal Protective Equipment (PPE) when handling 1-Acetyl-2-methylpyrrolidine. We will move beyond a simple checklist to establish a self-validating safety protocol, ensuring that every operational step is underpinned by a thorough understanding of the potential risks and the rationale behind each protective measure.

The Foundation of Safety: Understanding the Hazard Profile

  • Pyrrolidine Core: The base pyrrolidine structure is known to be flammable, and can cause severe skin burns and eye damage.[1][2][3] It is often harmful if inhaled or swallowed.[1][3]

  • N-Methyl-2-pyrrolidone (NMP) Analogy: NMP, another N-substituted pyrrolidone, is a known skin and eye irritant, can cause respiratory irritation, and is classified as a reproductive toxin.[4][5][6]

A Risk-Based Framework for PPE Selection

The type and level of PPE are not static; they must be dynamically assessed based on the specific experimental context. Key variables include the quantity of the substance, the nature of the procedure (e.g., weighing, transferring, heating), and the engineering controls in place (e.g., chemical fume hood). The following diagram illustrates a logical workflow for this decision-making process.

PPE_Decision_Workflow cluster_assessment Phase 1: Risk Assessment cluster_ppe Phase 2: PPE Selection cluster_decision Decision Points & Rationale start Procedure Involving 1-Acetyl-2-methylpyrrolidine assess_scale start->assess_scale assess_aerosol Assess Aerosolization Potential (e.g., heating, sonicating, vortexing) assess_scale->assess_aerosol assess_controls Assess Engineering Controls (e.g., fume hood, glove box) assess_aerosol->assess_controls eye_protection Eye/Face Protection: - Chemical Splash Goggles (Minimum) - Face Shield for Splash Risk assess_controls->eye_protection hand_protection Hand Protection: - Nitrile (Incidental Contact) - Neoprene/Butyl Rubber (Immersion/Splash Risk) - Double-Gloving Recommended assess_controls->hand_protection body_protection Body Protection: - Lab Coat (Minimum) - Chemical-Resistant Apron for Splash Risk assess_controls->body_protection resp_protection Respiratory Protection: - Not required in Fume Hood (small scale) - Required for Spills or Poor Ventilation (NIOSH-approved, organic vapor cartridge) assess_controls->resp_protection ppe_final Required PPE Ensemble eye_protection->ppe_final hand_protection->ppe_final body_protection->ppe_final resp_protection->ppe_final

Caption: Risk-based workflow for selecting appropriate PPE.

Core PPE Components: Specifications and Protocols

Eye and Face Protection

Direct contact with the eyes can cause severe irritation or damage.[2][4]

  • Minimum Requirement: Tightly fitting chemical safety goggles meeting ANSI Z87.1 or EN 166 standards are mandatory.[2]

  • Enhanced Protection: When handling larger volumes (>50 mL) or when there is a significant risk of splashing, a full-face shield must be worn in addition to safety goggles.[1]

Hand Protection

Skin contact must be avoided.[7] The choice of glove material is critical, as chemical resistance varies.

Glove MaterialLevel of ProtectionRecommended Use CaseRationale
Nitrile Good (Incidental Contact)Handling small quantities, transfers in a fume hood, short-duration tasks.Provides a good barrier for minor splashes and brief contact. Always check manufacturer data for breakthrough times.
Neoprene / Butyl Rubber Excellent (Extended Contact)Handling larger quantities, potential for immersion, cleaning spills.These materials offer superior chemical resistance to a broader range of organic compounds compared to nitrile.[8] Double-gloving is a best practice.[8]

Glove Usage Protocol:

  • Inspection: Before every use, inspect gloves for any signs of damage, such as holes or degradation.[2]

  • Proper Removal: To prevent self-contamination, use a proper glove removal technique (without touching the outer surface with bare skin).[2]

  • Disposal: Dispose of contaminated gloves immediately in the designated hazardous waste container.[2]

  • Hand Hygiene: Always wash hands thoroughly with soap and water after removing gloves.[1]

Body Protection
  • Lab Coat: A clean, fully buttoned, long-sleeved lab coat is the minimum requirement to protect skin and clothing from minor drips and spills.[1]

  • Chemical-Resistant Apron: For procedures involving larger volumes or a high risk of splashing, a neoprene or butyl rubber apron should be worn over the lab coat.[8]

Respiratory Protection

Inhalation of vapors should be minimized.[4]

  • Under Engineering Controls: For handling small quantities within a certified chemical fume hood, respiratory protection is generally not required.[1]

  • High-Risk Scenarios: A NIOSH-approved respirator with an organic vapor cartridge is necessary when:

    • Engineering controls are not available or are malfunctioning.

    • Handling large quantities where vapor concentration may be high.

    • Responding to a significant spill outside of a fume hood.[1][2]

Emergency and Disposal Protocols

Spill Response Plan

Immediate and correct action is crucial to mitigate exposure.

  • Alert & Evacuate: Alert personnel in the immediate area. For large spills, evacuate the vicinity and prevent re-entry.

  • Don PPE: Wear the highest level of recommended PPE, including respiratory protection if vapors are present.

  • Contain: Stop the spread of the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical sorbent.[5] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect: Carefully collect the absorbed material using spark-proof tools and place it into a clearly labeled, sealable container for hazardous waste.[5]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.

Disposal Plan

All waste contaminated with 1-Acetyl-2-methylpyrrolidine is considered hazardous.

  • Waste Containers: Collect all contaminated materials (gloves, absorbent pads, empty containers) in a designated, properly labeled, and sealed hazardous waste container.

  • Regulatory Compliance: Ensure disposal follows all local, state, and federal hazardous waste regulations. Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.

By adhering to this comprehensive guide, you are not just following rules; you are actively participating in a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • BenchChem. Personal protective equipment for handling 4-(Pyrrolidin-1-yl)phenol.
  • New Jersey Department of Health. Pyrrolidine - HAZARD SUMMARY.
  • Fisher Scientific. 1-Methylpyrrolidine Safety Data Sheet.
  • CDH Fine Chemical. PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET.
  • Sigma-Aldrich. 1-methylpyrrolidine SAFETY DATA SHEET.
  • Fisher Scientific. 2-Methylpyrrolidine SAFETY DATA SHEET.
  • RCI Labscan Limited. n-Methyl-2-Pyrrolidone SAFETY DATA SHEET.
  • SDFine. pyrrolidine Safety Data Sheet.
  • TCI Chemicals. 1-Methylpyrrolidine-2-thione SAFETY DATA SHEET.
  • Spectrum Chemical. 1-METHYL-2-PYRROLIDINONE, ELECTRONIC/CLEANROOM GRADE SAFETY DATA SHEET.
  • Associates of Cape Cod, Inc. 1-Methyl-2-pyrrolidinone SAFETY DATA SHEET.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.